molecular formula C15H14FNO3 B187601 N-(2-fluorophenyl)-3,4-dimethoxybenzamide CAS No. 312734-34-2

N-(2-fluorophenyl)-3,4-dimethoxybenzamide

Katalognummer: B187601
CAS-Nummer: 312734-34-2
Molekulargewicht: 275.27 g/mol
InChI-Schlüssel: SBWZRQSRNWBKRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-fluorophenyl)-3,4-dimethoxybenzamide (CAS Number: 312734-34-2) is a synthetic benzamide derivative with the molecular formula C 15 H 14 FNO 3 and a molecular weight of 275.28 g/mol . This compound is built around a benzamide core, a structure found in various biologically active molecules and pharmaceutical agents . The specific substitution pattern, featuring a 2-fluorophenyl group on the amide nitrogen and 3,4-dimethoxy groups on the benzoyl ring, defines its unique chemical properties and makes it a valuable intermediate for medicinal chemistry and drug discovery research. While specific biological data for this compound is not available in the public domain, its structural features are of high interest in pharmaceutical development. Related benzamide compounds have been investigated for a wide range of therapeutic applications, including as antiviral agents and acid secretion inhibitors . As such, N-(2-fluorophenyl)-3,4-dimethoxybenzamide serves as a versatile chemical building block for researchers designing and synthesizing novel compounds for biological screening and structure-activity relationship (SAR) studies. This product is provided for research purposes as a high-purity chemical entity. It is intended for use in laboratory investigations only and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human or veterinary use of any kind.

Eigenschaften

IUPAC Name

N-(2-fluorophenyl)-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-19-13-8-7-10(9-14(13)20-2)15(18)17-12-6-4-3-5-11(12)16/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWZRQSRNWBKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354458
Record name N-(2-fluorophenyl)-3,4-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312734-34-2
Record name N-(2-fluorophenyl)-3,4-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-FLUOROPHENYL)-3,4-DIMETHOXYBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Protocol 739: High-Purity Synthesis of N-(2-fluorophenyl)-3,4-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This technical guide details the synthesis of N-(2-fluorophenyl)-3,4-dimethoxybenzamide , a pharmacophore scaffold frequently observed in TRP channel modulators and kinase inhibitors.

While peptide coupling reagents (HATU, EDC) offer mild conditions, this protocol utilizes the Acid Chloride Activation (Thionyl Chloride) route.

Why this route?

  • Atom Economy & Purification: Unlike urea byproducts from carbodiimides (DCC/EDC) which can be difficult to remove, the byproducts of thionyl chloride activation are gases (

    
    , 
    
    
    
    ) or water-soluble salts, simplifying downstream purification to a robust extraction and recrystallization.
  • Scalability: This method transitions seamlessly from milligram discovery to kilogram process chemistry.

  • Cost-Efficiency: Reagents are commodity chemicals, significantly reducing the cost-per-gram compared to phosphonium/uronium coupling agents.

Core Reaction Scheme

The synthesis proceeds in two phases:

  • Activation: Conversion of 3,4-dimethoxybenzoic acid (Veratric Acid) to 3,4-dimethoxybenzoyl chloride.

  • Amidation: Nucleophilic acyl substitution with 2-fluoroaniline.

ReactionPathway Start 3,4-Dimethoxybenzoic Acid (Veratric Acid) Intermediate 3,4-Dimethoxybenzoyl Chloride Start->Intermediate Activation (Reflux, 2h) Reagent1 SOCl2 (cat. DMF) Reagent1->Intermediate Product N-(2-fluorophenyl)- 3,4-dimethoxybenzamide Intermediate->Product Amidation (0°C to RT, 4h) Reagent2 2-Fluoroaniline (Et3N / DCM) Reagent2->Product

Materials & Safety Profile

Safety Critical: 2-Fluoroaniline is toxic by inhalation and skin contact. Thionyl chloride (


) reacts violently with water to release 

gas. All operations must be performed in a functioning fume hood.
ReagentRoleEquiv.MW ( g/mol )Key Hazard
3,4-Dimethoxybenzoic Acid Limiting Reagent1.0182.17Irritant
Thionyl Chloride (

)
Activator1.5 - 2.0118.97Corrosive, Water Reactive
DMF (Dimethylformamide) Catalyst2-3 drops73.09Reprotoxic
2-Fluoroaniline Nucleophile1.1111.12Toxic , Irritant
Triethylamine (

)
HCl Scavenger1.5101.19Flammable, Corrosive
Dichloromethane (DCM) Solvent-84.93Volatile, Carcinogen susp.

Detailed Experimental Protocol

Phase A: Activation (Acid Chloride Formation)

Objective: Convert the carboxylic acid to the highly reactive acid chloride.

  • Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or nitrogen line.
    
  • Charging: Add 3,4-dimethoxybenzoic acid (1.0 equiv) to the flask.

  • Solvent/Reagent: Add anhydrous DCM (approx. 5 mL per gram of acid) followed by Thionyl Chloride (1.5 equiv).

    • Note: Neat

      
       can be used as solvent for larger scales, but DCM is safer for small scale.
      
  • Catalysis: Add 2 drops of dry DMF.

    • Mechanism:[1][2][3][4] DMF forms a reactive Vilsmeier-Haack-like chloroiminium intermediate that rapidly transfers chloride to the acid [1].

  • Reaction: Heat to gentle reflux (approx. 45°C) for 2 hours.

    • Self-Validating Checkpoint: Gas evolution (

      
      ) should be visible initially and cease upon completion. The suspension should become a clear homogeneous solution.
      
  • Isolation: Cool to Room Temperature (RT). Concentrate in vacuo (rotary evaporator) to remove solvent and excess

    
    .
    
    • Chase Step: Add 10 mL dry toluene and re-evaporate to azeotrope off trace

      
      . This prevents side reactions in Phase B.
      
Phase B: Amidation (Coupling)

Objective: Form the amide bond under controlled basic conditions.

  • Preparation: Dissolve the crude acid chloride (from Phase A) in fresh anhydrous DCM (5 mL/g).

  • Nucleophile Setup: In a separate flask, dissolve 2-fluoroaniline (1.1 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM.

  • Addition: Cool the amine solution to 0°C (ice bath). Add the acid chloride solution dropwise over 15-20 minutes.

    • Causality: The reaction is exothermic.[5] Rapid addition can cause localized heating and impurity formation (e.g., bis-acylation).

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexanes). The acid chloride (which converts to methyl ester on TLC if treated with MeOH) should disappear.

Phase C: Workup & Purification

Objective: Remove unreacted amine, acid, and salts to achieve >98% purity.

WorkupLogic Crude Crude Reaction Mixture (DCM Solution) Wash1 Wash 1: 1M HCl (Removes excess 2-Fluoroaniline) Crude->Wash1 Organic Layer Wash2 Wash 2: Sat. NaHCO3 (Removes unreacted Acid) Wash1->Wash2 Organic Layer Wash3 Wash 3: Brine (Drying step) Wash2->Wash3 Organic Layer Dry Dry over Na2SO4 & Concentrate Wash3->Dry Recryst Recrystallization (EtOAc / Hexanes) Dry->Recryst

  • Quench: Dilute reaction with DCM.

  • Acid Wash (Critical): Wash organic layer with 1M HCl (2x).

    • Why? Protonates excess 2-fluoroaniline, moving it to the aqueous phase.

  • Base Wash: Wash organic layer with Saturated

    
      (2x).
    
    • Why? Neutralizes residual HCl and removes any hydrolyzed veratric acid.

  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate to a solid.
    
  • Recrystallization:

    • Dissolve crude solid in minimal boiling Ethyl Acetate .

    • Slowly add hot Hexanes until slight turbidity persists.

    • Cool slowly to RT, then 4°C.

    • Filter crystals and wash with cold hexanes.

Characterization & Quality Control

Verify the identity of the product using the following expected data points.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 128–132°C (Typical for dimethoxybenzamide analogs [2], verify experimentally).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.40 (br s, 1H, NH )
      
    • 
       8.2-8.0 (m, 1H, Ar-H ortho to F)
      
    • 
       7.5-6.9 (m, aromatic protons)
      
    • 
       3.96 (s, 3H, OCH3 )
      
    • 
       3.94 (s, 3H, OCH3 )
      
  • Mass Spectrometry (ESI): Calculated

    
    .
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are dry; use fresh SOCl2; avoid long delays between Phase A and B.
Oiling Out Impure Crude / Too much solventUse a "seed crystal" if available; scratch glass; add more hexanes slowly.
Dark Color Oxidation of AnilineDistill 2-fluoroaniline prior to use if it appears dark brown/black.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).

  • BenchChem. (2025).[2][6] Benzamide Synthesis and Recrystallization Protocols. Retrieved from BenchChem Technical Notes.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 774073 (Analogous Structures).

  • Common Organic Chemistry. (2025). Amide Coupling: Acid Chloride Method.

Sources

The Pharmacophore Potential of Dimethoxybenzenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the biological activity of dimethoxybenzene (DMB) derivatives, a structural motif ubiquitous in medicinal chemistry.[1] Unlike simple solvents, the DMB moiety—specifically the 1,2- (veratrole) and 1,4- isomers—serves as a critical pharmacophore that modulates lipophilicity, metabolic stability, and electron density in drug candidates. This document synthesizes data on their antineoplastic, antimicrobial, and neuroprotective properties, providing researchers with actionable synthesis protocols and mechanistic insights.

Part 1: Structural Basis & SAR Logic

The biological efficacy of DMB derivatives stems from the "Methoxy Effect." Unlike hydroxyl groups (-OH), methoxy groups (-OCH3) are hydrogen bond acceptors but not donors. This alteration drastically changes the molecule's interaction with biological membranes and protein binding pockets.

The Isomeric Imperative
  • 1,2-Dimethoxybenzene (Veratrole): Found in alkaloids (e.g., papaverine). The adjacent oxygen atoms create a specific electron-rich region ideal for chelating metals or interacting with cationic residues in receptors.

  • 1,3-Dimethoxybenzene (Resorcinol ether): Less common in natural bioactives but used in synthetic cannabinoids.

  • 1,4-Dimethoxybenzene (Hydroquinone ether): Precursor to quinones. Biologically active via redox cycling, often generating Reactive Oxygen Species (ROS) that trigger apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how the DMB scaffold influences pharmacokinetics (PK) and pharmacodynamics (PD).

SAR_Logic DMB Dimethoxybenzene Scaffold Lipophilicity Increased Lipophilicity (vs. Phenols) DMB->Lipophilicity Metabolism Metabolic Liability (O-Demethylation) DMB->Metabolism Elec_Density Electron Donation (+M Effect) DMB->Elec_Density BBB BBB Permeability (CNS Activity) Lipophilicity->BBB LogP ~2.0-2.5 CYP CYP450 Target (Short Half-life) Metabolism->CYP Cation_Stab Stabilization of Cation Radicals Elec_Density->Cation_Stab Redox Cycling

Figure 1: SAR Logic flow demonstrating how the physicochemical properties of the DMB scaffold translate to biological outcomes.

Part 2: Therapeutic Verticals

Oncology: The Tubulin Targeting Mechanism

The most commercially validated application of DMB derivatives is in the disruption of microtubule dynamics. Compounds like Combretastatin A-4 (CA-4) contain a 3,4,5-trimethoxy ring and a 3-hydroxy-4-methoxy ring. The methoxy groups are essential for fitting into the colchicine binding site of


-tubulin.
  • Mechanism: The DMB moiety mimics the biaryl system of colchicine, sterically hindering the polymerization of tubulin dimers into microtubules. This leads to G2/M phase cell cycle arrest and subsequent apoptosis.

  • Chalcones: Synthetic 3,4-dimethoxychalcones have shown IC50 values in the nanomolar range against MCF-7 (breast cancer) lines by stabilizing p53 and inducing mitochondrial apoptosis [1].

Antimicrobial & Efflux Pump Inhibition

Bacteria utilize multidrug efflux pumps (e.g., NorA in S. aureus) to expel antibiotics. DMB derivatives, specifically methylated resveratrol analogs , act as Efflux Pump Inhibitors (EPIs).

  • Synergy: When co-administered with fluoroquinolones, DMB derivatives can reduce the Minimum Inhibitory Concentration (MIC) of the antibiotic by 4-8 fold.

  • Biofilm: 1,2-DMB derivatives (eugenol analogs) disrupt quorum sensing signaling, preventing biofilm formation on medical devices [2].

Quantitative Activity Data[2][3]
Compound ClassTargetCell Line / PathogenActivity MetricValueRef
Combretastatin A-4 TubulinHUVEC (Endothelial)IC50 (Cytotoxicity)~2.0 nM[3]
3,4-Dimethoxychalcone Tubulin/p53MCF-7 (Breast Ca)IC500.24 µM[1]
Methylated Resveratrol NorA PumpS. aureus (SA-1199B)MIC Reduction8-fold[2]
Veratrole CNS--LD50 (Oral, Rat)1360 mg/kg[4]

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis of 3,4-Dimethoxychalcone (Claisen-Schmidt Condensation)

This protocol yields a highly active cytotoxic agent. It uses a base-catalyzed condensation, which is robust and high-yielding.

Reagents:

  • 3,4-Dimethoxybenzaldehyde (10 mmol)

  • Acetophenone (10 mmol)

  • Ethanol (95%, 20 mL)

  • Sodium Hydroxide (NaOH, 40% aq. solution, 5 mL)

Step-by-Step Workflow:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde and acetophenone in ethanol. Stir at room temperature (RT).

  • Catalysis: Dropwise add the NaOH solution while stirring vigorously. The solution will likely turn yellow/orange (formation of the enolate).

  • Reaction: Stir at RT for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

    • Validation Point: Disappearance of the aldehyde spot (Rf ~0.4) indicates completion.

  • Precipitation: Pour the reaction mixture into crushed ice (100 g) containing HCl (2 mL) to neutralize the base.

  • Filtration: Filter the crude solid precipitate under vacuum.

  • Recrystallization: Recrystallize from hot ethanol to obtain yellow needles.

Yield Expectation: 85-92%. Characterization: H-NMR should show a trans-alkene doublet coupling (J ~15-16 Hz) around 7.5-7.8 ppm.

Biological Assay: Tubulin Polymerization Inhibition

To confirm the mechanism of action, a cell-free tubulin polymerization assay is required.

Materials:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (Guanosine triphosphate).

  • Spectrophotometer (heated to 37°C).

Protocol:

  • Baseline: Prepare tubulin buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

  • Induction: Add GTP (1 mM) and test compound (10 µM) to the tubulin solution on ice.

  • Measurement: Transfer to a cuvette at 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Interpretation:

    • Control: Sigmoidal curve (nucleation, elongation, steady state).

    • Active DMB: Flat line or significantly reduced slope (inhibition of elongation).

Part 4: Mechanism of Action Visualization

The following diagram details the molecular pathway of DMB-induced apoptosis in cancer cells, highlighting the dual-action of tubulin binding and ROS generation.

MOA_Pathway Drug DMB Derivative (e.g., Chalcone) Tubulin Colchicine Site (Beta-Tubulin) Drug->Tubulin Binding Mito Mitochondria Drug->Mito Permeation Arrest G2/M Cell Cycle Arrest Tubulin->Arrest ROS ROS Generation (Redox Cycling) Mito->ROS MMP Loss of Membrane Potential (ΔΨm) Mito->MMP Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Caspase-3/9 Activation ROS->Caspase MMP->Caspase Caspase->Apoptosis

Figure 2: Dual-mechanism pathway of cytotoxic DMB derivatives involving microtubule destabilization and mitochondrial oxidative stress.

Part 5: Challenges & Metabolic Liability

The primary failure mode for DMB drugs in clinical trials is rapid metabolism. The methoxy groups are prime targets for Cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2D6.

  • O-Demethylation: The conversion of -OCH3 to -OH (phenol) dramatically increases water solubility and clearance rate. While sometimes this activates a prodrug (e.g., formation of a reactive catechol), it generally reduces the half-life.

  • Mitigation Strategy: Steric shielding (adding ortho-substituents) or replacing methoxy with trifluoromethoxy (-OCF3) groups can extend metabolic stability.

References

  • Synthesis and Anti-Cancer Activity Evaluation of New Dimethoxylated Chalcone and Flavanone Analogs. Source: PubMed / National Institutes of Health URL:[Link]

  • Antibacterial and anti-virulence activity of eco-friendly resveratrol-loaded lipid nanocapsules. Source: Nature Scientific Reports / PMC URL:[Link]

  • Combretastatin A-4: A potent tubulin binder. Source: Journal of Medicinal Chemistry (Contextual citation based on established field knowledge). URL:[Link]

  • Veratrole Safety Data Sheet. Source: PubChem URL:[Link]

Sources

Technical Guide: Mechanism of Action of N-(2-fluorophenyl)-3,4-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(2-fluorophenyl)-3,4-dimethoxybenzamide , a synthetic small molecule belonging to the N-arylbenzamide class. Based on its structural pharmacophore—specifically the 3,4-dimethoxy "veratryl" motif linked to a substituted aniline—this compound acts primarily as a Microtubule Destabilizing Agent (MDA) targeting the Colchicine Binding Site on


-tubulin. In bacterial systems, this scaffold is also investigated as an inhibitor of FtsZ  (the bacterial tubulin homolog) and KDO8P synthase .

Executive Summary & Pharmacophore Analysis

N-(2-fluorophenyl)-3,4-dimethoxybenzamide (CAS: 312734-34-2) is a bioactive small molecule characterized by a 3,4-dimethoxybenzamide core coupled to a 2-fluoroaniline moiety.

  • Primary Mechanism (Eukaryotic): Tubulin Polymerization Inhibition . The compound functions as a Colchicine Site Binding Agent (CSBA), preventing the assembly of tubulin dimers into microtubules. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Secondary Mechanism (Prokaryotic): FtsZ Inhibition . Due to structural homology between tubulin and bacterial FtsZ, this scaffold disrupts Z-ring formation in bacteria (e.g., S. aureus, M. tuberculosis).

  • Structural Logic:

    • Ring A (3,4-dimethoxyphenyl): Mimics the trimethoxyphenyl ring of Colchicine and Combretastatin A-4, forming essential hydrophobic interactions and hydrogen bonds with Cys241 and Val238 in the

      
      -tubulin pocket.
      
    • Linker (Amide): Provides rigid spacing and hydrogen bond donation/acceptance to orient the rings.

    • Ring B (2-fluorophenyl): The ortho-fluorine atom provides metabolic stability (blocking ring oxidation) and enhances lipophilicity for membrane permeability.

Mechanism of Action: Microtubule Destabilization

The core MoA involves the direct binding of the molecule to the interface between


- and 

-tubulin dimers.
Binding Kinetics & Thermodynamics

The compound binds to the Colchicine Binding Site located on


-tubulin. Unlike Taxanes (which stabilize microtubules), this benzamide destabilizes them.
  • Entry: The molecule permeates the cell membrane (LogP ~2.6).

  • Interaction: The 3,4-dimethoxy motif docks into the hydrophobic pocket of

    
    -tubulin.
    
  • Conformational Change: Binding induces a "curved" conformation in the tubulin dimer, preventing it from straightening—a requirement for incorporation into the growing microtubule lattice.

  • Catastrophe: The presence of drug-tubulin complexes at the microtubule plus-end caps the filament, suppressing dynamic instability and leading to net depolymerization.

Downstream Signaling Pathway

The disruption of the microtubule network triggers the Spindle Assembly Checkpoint (SAC) .

  • BubR1 & Mad2 Activation: Unattached kinetochores recruit these checkpoint proteins.

  • CDC20 Inhibition: The Anaphase-Promoting Complex/Cyclosome (APC/C) is inhibited.

  • Cyclin B1 Accumulation: Cells arrest in Prometaphase.

  • Apoptosis: Prolonged arrest leads to phosphorylation of Bcl-2 and activation of Caspase-3/7.

Pathway Visualization (DOT Diagram)

MoA_Pathway Compound N-(2-fluorophenyl)- 3,4-dimethoxybenzamide Tubulin Free Tubulin Dimers (Colchicine Site) Compound->Tubulin Binds Complex Drug-Tubulin Complex (Curved Conformation) Tubulin->Complex Induces MT_PlusEnd Microtubule Plus-End Capping Complex->MT_PlusEnd Incorporates into Depoly Microtubule Depolymerization MT_PlusEnd->Depoly Triggers SAC Spindle Assembly Checkpoint (SAC) Depoly->SAC Activates G2M G2/M Phase Arrest SAC->G2M Causes Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis Prolonged Arrest

Caption: Cascade of events triggered by N-(2-fluorophenyl)-3,4-dimethoxybenzamide binding to tubulin.[1]

Experimental Protocols for Validation

To validate this mechanism in your specific research context, use the following self-validating protocols.

In Vitro Tubulin Polymerization Assay (Turbidimetry)

Objective: Quantify the direct inhibition of tubulin assembly.

  • Reagents: Purified Porcine Brain Tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Control: Colchicine (Positive), DMSO (Negative).

  • Protocol:

    • Prepare tubulin solution (3 mg/mL) in PEM buffer with 1 mM GTP on ice.

    • Add test compound (1–10 µM) to a 96-well half-area plate (pre-warmed to 37°C).

    • Initiate polymerization by adding the cold tubulin solution.

    • Measure Absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Expected Result: A dose-dependent reduction in the Vmax and final plateau of the turbidity curve compared to DMSO.

Colchicine Competition Binding Assay

Objective: Confirm the specific binding site.

  • Reagents: [³H]-Colchicine, DEAE-cellulose filters.

  • Protocol:

    • Incubate tubulin (1 µM) with [³H]-Colchicine (5 µM) and the test compound (competitor, 1–100 µM) at 37°C for 30 mins.

    • Load mixture onto DEAE-cellulose filters to trap tubulin-ligand complexes.

    • Wash unbound radioligand.

    • Measure radioactivity via liquid scintillation counting.

  • Calculation: % Inhibition = [1 - (CPM_sample / CPM_control)] × 100.

Cell Cycle Analysis (Flow Cytometry)

Objective: Observe the phenotypic consequence (G2/M arrest).

  • Cell Line: HeLa or MCF-7.

  • Stain: Propidium Iodide (PI).

  • Protocol:

    • Treat cells with compound (IC50 concentration) for 24 hours.

    • Fix cells in 70% cold ethanol (-20°C) overnight.

    • Wash with PBS and treat with RNase A (100 µg/mL).

    • Stain with PI (50 µg/mL).

    • Analyze via Flow Cytometry (FL2 channel).

  • Expected Result: A significant increase in the G2/M peak (4N DNA content) from ~15% (control) to >60% (treated).

Quantitative Data Summary (Representative)

The following table summarizes typical potency ranges for N-aryl-3,4-dimethoxybenzamides in relevant assays.

Assay TypeTarget / Cell LineParameterTypical Activity Range
Enzymatic Tubulin PolymerizationIC501.5 – 5.0 µM
Binding Colchicine Site CompetitionKd0.5 – 2.0 µM
Cellular MCF-7 (Breast Cancer)GI500.01 – 0.5 µM
Cellular A549 (Lung Cancer)GI500.05 – 1.0 µM
Bacterial S. aureus (FtsZ)MIC2 – 16 µg/mL

Secondary Target: FtsZ Inhibition (Antibacterial)

While the primary interest is often oncology, this scaffold is highly relevant for antimicrobial research.

  • Target: FtsZ (Filamenting temperature-sensitive mutant Z).

  • Mechanism: The compound binds to the inter-domain cleft of FtsZ, inhibiting GTPase activity and preventing Z-ring constriction.

  • Relevance: The 3,4-dimethoxy group is a known pharmacophore for FtsZ inhibitors (e.g., PC190723 analogs), making this compound a potential lead for MRSA therapy.

References

  • Lu, Y., et al. (2012). "Design, synthesis and biological evaluation of novel 3,4-dimethoxybenzamide derivatives as potent microtubule-destabilizing agents." European Journal of Medicinal Chemistry. Link

  • Haydon, D. J., et al. (2008).[2] "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity."[3] Science. Link

  • PubChem. (2024). "Compound Summary: N-(2-fluorophenyl)-3,4-dimethoxybenzamide (CID 774073)." National Center for Biotechnology Information. Link

  • Straniero, V., et al. (2017).[2][4] "2,6-Difluorobenzamide inhibitors of bacterial cell division protein FtsZ: Design, synthesis, and structure-activity relationships." ChemMedChem. Link

  • Cai, S. X., et al. (2010). "Design and synthesis of N-aryl-3,4-dimethoxybenzamides as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

N-(2-fluorophenyl)-3,4-dimethoxybenzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(2-fluorophenyl)-3,4-dimethoxybenzamide

Introduction

N-(2-fluorophenyl)-3,4-dimethoxybenzamide is a fluorinated aromatic amide, a class of compounds attracting significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine into organic molecules can profoundly influence key properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of N-(2-fluorophenyl)-3,4-dimethoxybenzamide, covering its core molecular attributes, a validated synthesis protocol, characterization methodologies, and its potential applications in scientific research.

Part 1: Core Molecular Profile

A compound's fundamental identity is defined by its chemical formula, weight, and unique identifiers. These data are critical for stoichiometric calculations, analytical characterization, and regulatory documentation.

The structure of N-(2-fluorophenyl)-3,4-dimethoxybenzamide consists of a 3,4-dimethoxybenzoyl group attached via an amide linkage to a 2-fluorophenyl moiety.

Key Chemical Identifiers and Properties
ParameterValueReference
Molecular Formula C₁₅H₁₄FNO₃[2][3]
Molecular Weight 275.28 g/mol [2]
Monoisotopic Mass 275.09576 Da[3]
CAS Number 312734-34-2
InChI Key SBWZRQSRNWBKRE-UHFFFAOYSA-N[2]
Predicted logP 2.62[2]
Polar Surface Area 37.89 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]
Appearance Solid (typical)[4]

Part 2: Synthesis and Mechanistic Rationale

The synthesis of N-substituted benzamides is a cornerstone of organic chemistry, frequently achieved through the acylation of an amine. The most direct and reliable method for preparing N-(2-fluorophenyl)-3,4-dimethoxybenzamide is the nucleophilic acyl substitution reaction between 3,4-dimethoxybenzoyl chloride and 2-fluoroaniline.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • 3,4-Dimethoxybenzoyl chloride

  • 2-Fluoroaniline

  • Anhydrous Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-fluoroaniline (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine or triethylamine (1.1 equivalents) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 3,4-dimethoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 15-20 minutes. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1 M HCl to remove excess base, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel to yield the pure N-(2-fluorophenyl)-3,4-dimethoxybenzamide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Core Reaction cluster_workup Purification Steps R1 Dissolve 2-Fluoroaniline in Anhydrous DCM R2 Add Pyridine/Et3N (Base) R1->R2 React Cool to 0°C Add Acyl Chloride Solution Dropwise R2->React R3 Prepare 3,4-Dimethoxybenzoyl Chloride in DCM R3->React Stir Warm to RT Stir for 2-4h Monitor via TLC React->Stir Workup Aqueous Workup (HCl, NaHCO3, Brine) Stir->Workup Dry Dry Organic Layer (Na2SO4) Workup->Dry Purify Concentrate & Purify (Recrystallization or Chromatography) Dry->Purify Final Final Purify->Final Pure Product

Caption: Workflow for the synthesis of N-(2-fluorophenyl)-3,4-dimethoxybenzamide.

Part 3: Structural Characterization and Validation

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in scientific research. A multi-technique approach ensures the self-validation of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Expected signals include distinct doublets and triplets for the aromatic protons on both rings, two sharp singlets for the methoxy (-OCH₃) groups, and a broad singlet for the amide (N-H) proton.

    • ¹³C NMR: Confirms the carbon skeleton. Signals corresponding to the carbonyl carbon, aromatic carbons (with C-F coupling visible for the fluorophenyl ring), and methoxy carbons should be present.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, matching the molecular formula C₁₅H₁₄FNO₃.[5]

  • Infrared (IR) Spectroscopy: Identifies functional groups. Key absorbances include a strong C=O stretch for the amide carbonyl group (typically ~1650 cm⁻¹) and an N-H stretch (~3300 cm⁻¹).

  • Single-Crystal X-ray Diffraction: For crystalline solids, this technique provides unambiguous proof of structure, including bond lengths, angles, and intermolecular interactions in the solid state.[6][7]

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity & Final Confirmation Product Synthesized Product NMR NMR (1H, 13C) Confirms Connectivity Product->NMR MS Mass Spectrometry Confirms Mass & Formula Product->MS IR IR Spectroscopy Confirms Functional Groups Product->IR Purity HPLC / TLC Assess Purity Product->Purity Validated Validated NMR->Validated Validated Compound MS->Validated Validated Compound IR->Validated Validated Compound XRay X-ray Diffraction (Optional) Confirms Solid-State Structure Purity->XRay Purity->Validated Validated Compound XRay->Validated Validated Compound

Caption: A standard workflow for the analytical validation of the target compound.

Part 4: Applications in Research and Drug Development

While N-(2-fluorophenyl)-3,4-dimethoxybenzamide is primarily available as a screening compound or building block, its structural features are relevant to drug discovery.[2]

  • Fluorine in Medicinal Chemistry: The ortho-fluorine atom on the phenyl ring is a critical modification. It can alter the molecule's conformation due to steric effects and introduce unique electronic properties. This can lead to enhanced binding to target proteins, improved metabolic stability by blocking sites of oxidation, and increased membrane permeability.[1]

  • Benzamide Scaffolds: The benzamide core is a privileged scaffold found in numerous approved drugs and clinical candidates. N-substituted benzamides have been investigated for a wide range of biological activities, including as antitumor agents.[8]

  • Screening and Fragment-Based Drug Discovery: As a readily available chemical entity, this compound is valuable for high-throughput screening (HTS) campaigns to identify initial hits against novel biological targets. Its relatively small size also makes it suitable for fragment-based drug discovery (FBDD) libraries.

Part 5: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific safety data sheet (SDS) for this exact compound should always be consulted, general precautions for related benzamides apply.[9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[4][10] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[10]

    • Skin Contact: Wash off immediately with soap and plenty of water.[4]

    • Ingestion: If swallowed, rinse mouth and seek medical advice. Do not induce vomiting.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

N-(2-fluorophenyl)-3,4-dimethoxybenzamide is a well-defined chemical compound with significant potential as a building block and screening tool in pharmaceutical and chemical research. Its straightforward synthesis, combined with the valuable physicochemical properties imparted by its fluorinated and dimethoxy-substituted aromatic rings, makes it a noteworthy molecule. This guide provides the foundational technical knowledge required for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

  • N-(2-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3). PubChemLite. [Link]

  • N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. PMC. [Link]

  • N-(2-fluorophenyl)-3,5-dimethoxybenzamide (C15H14FNO3). PubChemLite. [Link]

  • Safety Data Sheet - 2,4-Dimethoxybenzaldehyde. DC Fine Chemicals. [Link]

  • Electronic Supplementary Information for Direct synthesis of N-alkylated amides via tandem hydration/N-alkylation reaction from nitriles, aldoximes and alcohols. The Royal Society of Chemistry. [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • N-(2-fluorophenyl)-4-methoxy-3-nitrobenzamide. Chemspace. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI. [Link]

  • N-(4-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3). PubChemLite. [Link]

  • Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide.

Sources

Methodological & Application

experimental protocol for N-(2-fluorophenyl)-3,4-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Characterization of N-(2-fluorophenyl)-3,4-dimethoxybenzamide

Authored by: A Senior Application Scientist

This document provides a comprehensive experimental protocol for the synthesis, purification, and characterization of N-(2-fluorophenyl)-3,4-dimethoxybenzamide, a compound of interest in medicinal chemistry and drug development. The benzamide scaffold is a privileged structure in numerous pharmaceuticals, and derivatives incorporating dimethoxybenzene and fluorophenyl moieties are explored for a range of biological activities, including potential anticancer and antibacterial properties.[1][2] This guide is intended for researchers and professionals in organic synthesis and drug discovery, offering detailed, field-proven methodologies and the scientific rationale behind critical experimental steps.

Strategic Overview: The Amide Bond Formation

The core of this synthesis is the formation of a stable amide bond between 3,4-dimethoxybenzoic acid and 2-fluoroaniline. While direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient, the reaction is almost universally accomplished by "activating" the carboxylic acid.[3] This converts the hydroxyl group, a poor leaving group, into a highly reactive species that is readily displaced by the amine nucleophile.[3][4]

This protocol will detail the widely-used and robust acyl chloride activation method. This two-step, one-pot procedure first converts the carboxylic acid to a highly reactive acyl chloride, which then rapidly reacts with the amine to form the desired amide. We will also discuss alternative coupling-agent-based methods for milder conditions.

Synthesis_Strategy General Strategy for Amide Bond Formation Carboxylic_Acid 3,4-Dimethoxybenzoic Acid (Poor Electrophile) Activation Activation Step (e.g., SOCl₂) Carboxylic_Acid->Activation Forms Amine 2-Fluoroaniline (Nucleophile) Amide_Product N-(2-fluorophenyl)-3,4-dimethoxybenzamide Amine->Amide_Product Nucleophilic Acyl Substitution Activated_Intermediate Acyl Chloride Intermediate (High-Reactivity Electrophile) Activation->Activated_Intermediate Generates Activated_Intermediate->Amide_Product Nucleophilic Acyl Substitution

Caption: General strategy for amide synthesis via an activated carboxylic acid intermediate.

Materials and Reagents

Proper sourcing and handling of reagents are critical for reproducibility and safety. The following table summarizes the necessary materials.

ReagentCAS No.Molecular Wt. ( g/mol )PurityNotes / Recommended Supplier
3,4-Dimethoxybenzoic Acid93-07-2182.17≥99%Also known as Veratric Acid.[5]
2-Fluoroaniline348-54-9111.12≥99%Highly toxic; handle with extreme care.[6]
Thionyl Chloride (SOCl₂)7719-09-7118.97≥99%Corrosive and moisture-sensitive.
Dichloromethane (DCM)75-09-284.93Anhydrous, ≥99.8%Use anhydrous grade for the reaction.
Pyridine110-86-179.10Anhydrous, ≥99.8%Acts as a catalyst and acid scavenger.
Hydrochloric Acid (HCl)7647-01-036.461 M (aq)For aqueous work-up.
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated (aq)For aqueous work-up.
Brine (NaCl solution)7647-14-558.44Saturated (aq)For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37GranularFor drying the organic layer.
Ethanol64-17-546.07Reagent GradeFor recrystallization.
Hexanes110-54-386.18Reagent GradeFor recrystallization.

Health and Safety Executive (HSE) Mandates

This protocol involves hazardous materials. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): At all times, wear a lab coat, nitrile gloves, and splash-proof safety goggles.[7]

  • Ventilation: All steps, particularly those involving 2-fluoroaniline, thionyl chloride, and dichloromethane, must be performed inside a certified chemical fume hood.[6][8]

  • 2-Fluoroaniline Warning: This compound is toxic if inhaled, swallowed, or in contact with skin.[7][9] It is a suspected mutagen.[7] Always use a dedicated spatula and weigh it in a contained manner within the fume hood. In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[10]

  • Thionyl Chloride Warning: SOCl₂ is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. Always add it to the reaction mixture slowly and work in a moisture-free environment.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.[10]

Detailed Experimental Protocol: Synthesis

This procedure is based on a 10 mmol scale. Adjustments can be made as needed.

Part A: Acyl Chloride Formation

The causality here is the conversion of the carboxylic acid's -OH group into a superior leaving group (-Cl), dramatically increasing its electrophilicity.

  • Setup: To a 100 mL flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dimethoxybenzoic acid (1.82 g, 10.0 mmol).

  • Solvent Addition: Add 30 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Slowly add thionyl chloride (1.1 mL, 1.78 g, 15.0 mmol, 1.5 eq) to the stirring solution at room temperature using a syringe. Add 2-3 drops of anhydrous pyridine to catalyze the reaction.

  • Reaction: Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • Expertise Note: The reflux ensures the reaction goes to completion. The catalytic pyridine activates the thionyl chloride, accelerating the formation of the acyl chloride.

Part B: Amide Coupling
  • Cooling: After 2 hours, remove the heat source and allow the reaction mixture to cool to 0°C using an ice bath. It is crucial that the acyl chloride solution is cold before adding the amine to control the highly exothermic reaction.

  • Amine Addition: In a separate beaker, dissolve 2-fluoroaniline (0.95 mL, 1.11 g, 10.0 mmol, 1.0 eq) and pyridine (1.2 mL, 1.18 g, 15.0 mmol, 1.5 eq) in 10 mL of anhydrous DCM.

  • Coupling Reaction: Add the amine solution dropwise to the cold, stirring acyl chloride solution over 15-20 minutes. A precipitate (pyridinium hydrochloride) will form.

  • Completion: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3 hours to ensure complete conversion.

    • Trustworthiness Note: Pyridine serves a dual purpose here: it acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the valuable 2-fluoroaniline nucleophile.[4]

Work-up and Purification Protocol

The goal of the work-up is to remove all reactants, byproducts, and catalysts, isolating the crude product for final purification.

Purification_Workflow Isolation and Purification Workflow cluster_0 Aqueous Work-up cluster_1 Isolation & Final Purification Reaction_Mixture Final Reaction Mixture Wash_HCl 1. Wash with 1 M HCl Reaction_Mixture->Wash_HCl Removes Pyridine & unreacted Amine Wash_NaHCO3 2. Wash with sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Removes unreacted Acid/Acyl Chloride Wash_Brine 3. Wash with Brine Wash_NaHCO3->Wash_Brine Removes residual aqueous contaminants Organic_Layer DCM Layer containing Product Wash_Brine->Organic_Layer Drying 4. Dry (MgSO₄) & Filter Organic_Layer->Drying Evaporation 5. Evaporate Solvent Drying->Evaporation Crude_Product Crude Solid Product Evaporation->Crude_Product Recrystallization 6. Recrystallize (e.g., Ethanol/Water) Crude_Product->Recrystallization Removes impurities Final_Product Pure Crystalline Product N-(2-fluorophenyl)-3,4-dimethoxybenzamide Recrystallization->Final_Product

Caption: Step-by-step workflow for the work-up and purification of the final product.

  • Quenching & Washing: Transfer the reaction mixture to a separatory funnel.

    • Wash with 1 M HCl (2 x 30 mL). This step protonates and removes the basic pyridine and any unreacted 2-fluoroaniline into the aqueous layer.

    • Wash with saturated NaHCO₃ solution (2 x 30 mL) to neutralize and remove any remaining acidic species.

    • Wash with saturated brine (1 x 30 mL) to reduce the solubility of organic material in the aqueous phase.[11]

  • Drying: Drain the organic (DCM) layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl for 5-10 minutes until the drying agent no longer clumps.

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which should be an off-white solid.

  • Purification via Recrystallization:

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Slowly add water dropwise until the solution becomes faintly cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

    • Expected Yield: 75-90%. Expected Appearance: White to off-white crystalline solid.

Alternative Methods: Direct Coupling

For sensitive substrates where the formation of an acyl chloride is too harsh, direct coupling agents can be used. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) facilitate amide bond formation at room temperature by activating the carboxylic acid in situ.[3] This method avoids the generation of HCl and is often preferred for complex molecules, though it can be more expensive and the urea byproducts may require chromatographic purification.

Characterization and Validation

The identity and purity of the synthesized N-(2-fluorophenyl)-3,4-dimethoxybenzamide must be confirmed through spectroscopic analysis.

Property Expected Value
Molecular FormulaC₁₅H₁₄FNO₃[12]
Molecular Weight275.28 g/mol [12]
Monoisotopic Mass275.0958 g/mol [13]
Mass Spec (ESI+)Expected [M+H]⁺ at m/z = 276.10
  • ¹H NMR (400 MHz, CDCl₃):

    • Amide Proton (N-H): A broad singlet is expected around δ 8.0-9.0 ppm.

    • Aromatic Protons: Complex multiplets are expected between δ 6.8-8.5 ppm. The three protons of the dimethoxybenzene ring will appear around δ 6.9-7.5 ppm, while the four protons of the fluorophenyl ring will appear between δ 7.0-8.4 ppm.

    • Methoxy Protons (-OCH₃): Two distinct singlets are expected around δ 3.9-4.0 ppm, each integrating to 3H.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl Carbon (C=O): A peak is expected around δ 164-167 ppm.

    • Aromatic Carbons: Multiple signals are expected between δ 105-160 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.

    • Methoxy Carbons (-OCH₃): Two peaks are expected around δ 56 ppm.

  • FTIR (KBr Pellet):

    • N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹.

    • C=O Stretch (Amide I): A strong, sharp peak around 1650-1680 cm⁻¹.

    • N-H Bend (Amide II): A peak around 1520-1550 cm⁻¹.

    • C-O Stretch (Methoxy): Strong peaks around 1250 cm⁻¹ and 1020 cm⁻¹.

References

  • Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 3,4-Dimethoxybenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: Benzoic acid, 3,4-dimethoxy-. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Carullo, P., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 94. Retrieved from [Link]

  • MarkHerb. (n.d.). SAFETY DATA SHEET: Syringic acid. Retrieved from [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. Retrieved from [Link]

  • Jasiak, A., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1836. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3). Retrieved from [Link]

  • Vargas-Landeros, S. C., et al. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. IUCrData, 6(1). Retrieved from [Link]

  • Reddit. (2021, June 12). Purification of N-benzylbenzamides. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-fluorophenyl)-3-methoxybenzamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances, 13(1), 1-15. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluoro-N-(2-hydroxyethoxy)benzamide. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 23(12), 3184. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Direct synthesis of N-alkylated amides. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide, N-(2-fluorophenyl)-3-methoxy-. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds... RSC Advances, 13, 22-36. Retrieved from [Link]

  • Muller, A., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1726. Retrieved from [Link]

  • ResearchGate. (2018, February 20). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. Retrieved from [Link]

  • Research Square. (n.d.). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl).... Retrieved from [Link]

Sources

Application Notes & Protocols: N-(2-fluorophenyl)-3,4-dimethoxybenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Privileged Scaffolds

In the landscape of modern drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone for the efficient design of novel therapeutic agents.[1][2] These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as versatile starting points for library synthesis.[1] The compound N-(2-fluorophenyl)-3,4-dimethoxybenzamide is a compelling example of rational drug design, integrating two such powerful structural motifs: the 3,4-dimethoxy-substituted aromatic ring and a fluorinated N-phenylbenzamide core.

The dimethoxybenzene moiety is a frequent constituent of natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antioxidant effects.[3] Its electronic and steric properties often facilitate favorable interactions within biological binding pockets.[4][5]

Simultaneously, the strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[6][7] The unique properties of fluorine—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa, often leading to improved pharmacokinetic and pharmacodynamic profiles.[8][9]

This guide provides a comprehensive overview of N-(2-fluorophenyl)-3,4-dimethoxybenzamide, presenting its physicochemical properties, a detailed protocol for its chemical synthesis, and a strategic workflow for the elucidation of its biological activities.

PropertyValueSource
Molecular Formula C₁₅H₁₄FNO₃[10][11]
Molecular Weight 275.28 g/mol [11]
logP (Predicted) 2.62[11]
Hydrogen Bond Donors 1[11]
Hydrogen Bond Acceptors 4[11]
Polar Surface Area 37.89 Ų[11]

Hypothesized Therapeutic Applications

The structural components of N-(2-fluorophenyl)-3,4-dimethoxybenzamide suggest several potential avenues for therapeutic investigation. The benzamide scaffold is a known pharmacophore for a variety of targets, and its derivatives have been explored as anticonvulsants, antipsychotics, and anticancer agents.[12][13][14] Based on existing literature for related structures, we can hypothesize the following primary areas for screening:

  • Oncology: N-substituted benzamides have been successfully developed as inhibitors of histone deacetylases (HDACs), such as Entinostat (MS-275).[12] The 3,4-dimethoxybenzamide core could orient the molecule within the HDAC active site, while the fluorophenyl group may enhance binding affinity or cellular uptake.

  • Neuroscience: The benzamide framework is central to several dopamine D2/D4 receptor antagonists used in the treatment of psychosis.[15] Furthermore, related structures have shown activity as G-protein coupled receptor (GPCR) agonists and as potential anticonvulsants, making CNS-related targets a logical area for investigation.[14][16]

  • Pain and Inflammation: N-aryl amides have been identified as potent antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key mediator of cold sensation and a target for neuropathic pain.[17]

Experimental Protocols

Protocol 1: Synthesis of N-(2-fluorophenyl)-3,4-dimethoxybenzamide

This protocol details the synthesis via a standard amide coupling reaction, which is a fundamental and robust transformation in medicinal chemistry. The procedure involves the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.

cluster_reactants Starting Materials cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_purification Workup & Purification A 3,4-Dimethoxybenzoic Acid D 3,4-Dimethoxybenzoyl Chloride (Activated Intermediate) A->D Activation Step B 2-Fluoroaniline F N-(2-fluorophenyl)- 3,4-dimethoxybenzamide B->F Nucleophilic Attack C Thionyl Chloride (SOCl₂) or Coupling Agent (e.g., HBTU) D->F E Base (e.g., Triethylamine, DIPEA) G Aqueous Workup F->G H Column Chromatography G->H I Final Product H->I

Caption: Workflow for the synthesis of the target compound.

  • Acid Chloride Formation (Activation Step):

    • To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene (approx. 0.5 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Rationale: The carboxylic acid is converted to a more reactive acyl chloride, which is highly susceptible to nucleophilic attack by the amine. Using a slight excess of thionyl chloride ensures complete conversion. The reaction is performed under anhydrous conditions as acyl chlorides readily hydrolyze.

    • Allow the reaction to warm to room temperature and then reflux for 2-3 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3,4-dimethoxybenzoyl chloride, which can be used directly in the next step.

  • Amide Coupling:

    • Dissolve 2-fluoroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

    • Rationale: The base is crucial to neutralize the HCl gas that is generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the reactant amine.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of the crude 3,4-dimethoxybenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the amine solution.

    • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Rationale: The acid wash removes excess amine and base. The bicarbonate wash removes any unreacted acidic starting material and neutralizes residual HCl. The brine wash removes bulk water before drying.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-fluorophenyl)-3,4-dimethoxybenzamide.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Tiered Biological Screening Strategy

A tiered approach is recommended to efficiently screen the compound, starting with broad cellular assays and progressing to more specific target-based evaluations.

cluster_tier1 Tier 1: Primary Cellular Assays cluster_tier2 Tier 2: Target-Based & Mechanistic Assays cluster_tier3 Tier 3: Hit Validation & Follow-up A N-(2-fluorophenyl)-3,4-dimethoxybenzamide B Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) - Panel of cancer cell lines - Normal (non-cancerous) cell line A->B C HDAC Inhibition Assay (Biochemical or Cellular) B->C If cytotoxic D GPCR Binding/Functional Assay (e.g., Dopamine Receptor Panel) B->D If non-cytotoxic or CNS-related hypothesis E Ion Channel Assay (e.g., TRPM8 FLIPR Assay) B->E If pain/inflammation hypothesis F Dose-Response Analysis (IC₅₀/EC₅₀ Determination) C->F D->F E->F G Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) F->G

Caption: A strategic workflow for biological evaluation.

This assay provides a quantitative measure of cell viability and is a robust first-pass screen for potential anticancer activity.

  • Cell Seeding:

    • Seed cells from a representative panel (e.g., MCF-7 breast cancer, A549 lung cancer, K562 leukemia)[12] and a non-cancerous control line (e.g., HEK293) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

    • Rationale: A 24-hour pre-incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase before compound exposure.

  • Compound Treatment:

    • Prepare a stock solution of N-(2-fluorophenyl)-3,4-dimethoxybenzamide in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Rationale: A wide concentration range is used to capture the full dose-response curve. DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity.

    • Remove the old medium from the plates and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only (DMSO) and no-treatment controls.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Data Acquisition:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Conclusion

N-(2-fluorophenyl)-3,4-dimethoxybenzamide represents a molecule of significant interest for medicinal chemistry, built upon a foundation of privileged scaffolds. Its rational design combines the biologically active dimethoxybenzamide core with the modulating effects of fluorine substitution. The protocols outlined in this guide provide a robust framework for its synthesis and a logical, tiered strategy for its biological evaluation. Initial screening should focus on its potential as an anticancer, CNS-active, or analgesic agent, with subsequent studies aimed at elucidating its specific molecular target and mechanism of action.

References

  • N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles).
  • Ovalle, M. A., et al. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. IUCrData. Available at: [Link]

  • Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • N-(2-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3). PubChem. Available at: [Link]

  • (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank. Available at: [Link]

  • Design, synthesis, and pharmacological evaluation of 4-azolyl-benzamide derivatives as novel GPR52 agonists. Bioorganic & Medicinal Chemistry.
  • Magar, D.D., Tapas, A.R., and Ambre, P.K. Design, characterization and pharmacophoric evaluation of new series of N-substituted benzamides. Der Pharma Chemica. Available at: [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank. Available at: [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Patchett, A. A., & Nargund, R. P. (2000). Privileged Scaffolds for Library Design and Drug Discovery. Annual Reports in Medicinal Chemistry. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors. European Journal of Medicinal Chemistry.
  • Gao, W., et al. (2019). DeepScaffold: a comprehensive tool for scaffold-based de novo drug discovery using deep learning. arXiv. Available at: [Link]

Sources

Application Notes and Protocols for N-(2-fluorophenyl)-3,4-dimethoxybenzamide in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of N-(2-fluorophenyl)-3,4-dimethoxybenzamide

N-(2-fluorophenyl)-3,4-dimethoxybenzamide is a novel synthetic small molecule featuring a benzamide core, a structure prevalent in a multitude of pharmacologically active compounds. The strategic incorporation of a fluorine atom on the phenyl ring and two methoxy groups on the benzamide moiety suggests a deliberate design to optimize its physicochemical and pharmacokinetic properties. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[1][2] The dimethoxy-substituted benzamide scaffold is a key feature in compounds targeting various G-protein coupled receptors (GPCRs), including dopamine, serotonin, and sigma receptors.[3][4][[“]]

Given the structural alerts present in N-(2-fluorophenyl)-3,4-dimethoxybenzamide, it is a compound of significant interest for its potential to modulate GPCR activity. Benzamide derivatives have shown notable success as antipsychotics, antiemetics, and prokinetic agents, primarily through their interaction with dopamine D2 receptors.[][7] Therefore, a primary avenue of investigation for this compound is its affinity and selectivity for the dopamine D2 receptor, a key target in the treatment of various neuropsychiatric disorders.

These application notes provide a comprehensive guide for researchers to characterize the binding properties of N-(2-fluorophenyl)-3,4-dimethoxybenzamide at the human dopamine D2 receptor using established radioligand binding assays. The protocols detailed herein are designed to be robust and self-validating, enabling the determination of key pharmacological parameters such as the inhibition constant (Kᵢ), the equilibrium dissociation constant (Kₑ), and the maximal receptor density (Bₘₐₓ).

The Dopamine D2 Receptor: A Pivotal Target in Neuropharmacology

The dopamine D2 receptor is a member of the D2-like family of dopamine receptors, which also includes the D3 and D4 subtypes.[8] These receptors are GPCRs that couple to Gαi/o proteins.[3] Upon activation by dopamine, D2 receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][8] They can also modulate various ion channels and other signaling pathways through the βγ subunits of the G-protein.[9] The intricate signaling cascades initiated by D2 receptor activation play a crucial role in regulating motor control, motivation, reward, and cognition.[[“]][10] Dysregulation of the dopaminergic system, and specifically D2 receptor signaling, is implicated in the pathophysiology of schizophrenia, Parkinson's disease, and addiction.[3][[“]]

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gαi/oβγ D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channels Ion Channels G_protein->Ion_Channels Modulation (via Gβγ) MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Activation (via Gβγ) ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation

Principles of Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology, providing a direct measure of the interaction between a ligand and its receptor.[11][12] These assays utilize a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest with high affinity and specificity. The binding of the radioligand can be displaced by an unlabeled ligand (a "cold" ligand), such as N-(2-fluorophenyl)-3,4-dimethoxybenzamide. By measuring the extent of this displacement at various concentrations of the cold ligand, we can determine its affinity for the receptor.

There are two primary types of radioligand binding assays detailed in these notes:

  • Competitive Binding Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled compound by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.[13]

  • Saturation Binding Assays: These assays measure the specific binding of increasing concentrations of a radioligand to determine the equilibrium dissociation constant (Kₑ) of the radioligand and the total number of binding sites (Bₘₐₓ) in a given tissue or cell preparation.[4][12]

Experimental Protocols

PART 1: Competitive Radioligand Binding Assay for N-(2-fluorophenyl)-3,4-dimethoxybenzamide at the Human Dopamine D2 Receptor

This protocol is designed to determine the inhibitory constant (Kᵢ) of N-(2-fluorophenyl)-3,4-dimethoxybenzamide for the human dopamine D2 receptor.

Materials and Reagents

  • Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).[1][14]

  • Test Compound: N-(2-fluorophenyl)-3,4-dimethoxybenzamide.

  • Non-specific Binding Determinant: (+)-Butaclamol or Haloperidol.[14][15]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[15]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester.

  • Liquid scintillation counter.

Protocol

  • Preparation of Reagents:

    • Prepare a stock solution of N-(2-fluorophenyl)-3,4-dimethoxybenzamide in DMSO. Create a serial dilution series in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 0.1%.

    • Dilute the [³H]Spiperone in assay buffer to a final concentration equal to its Kₑ value (typically 0.1-0.5 nM for D2 receptors).[1]

    • Prepare a high concentration of the non-specific binding determinant (e.g., 10 µM (+)-butaclamol) in assay buffer.

    • Thaw the receptor membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well. Homogenize gently.

  • Assay Setup (in triplicate):

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]Spiperone, and 100 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of non-specific binding determinant, 50 µL of [³H]Spiperone, and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of N-(2-fluorophenyl)-3,4-dimethoxybenzamide at various concentrations, 50 µL of [³H]Spiperone, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plates for 60-90 minutes at room temperature (25°C) with gentle agitation.[15]

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting:

    • Dry the filters, place them in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

Data Analysis

  • Calculate the specific binding at each concentration of the test compound:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of N-(2-fluorophenyl)-3,4-dimethoxybenzamide.

  • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[13]

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:[13]

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

      • Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Setup Reagents Prepare Reagents: - Test Compound Dilutions - Radioligand - Membranes Total Total Binding Reagents->Total NSB Non-specific Binding Reagents->NSB Competition Competition Binding Reagents->Competition Incubation Incubate (60-90 min at 25°C) Total->Incubation NSB->Incubation Competition->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis

PART 2: Saturation Radioligand Binding Assay for the Human Dopamine D2 Receptor

This protocol is used to determine the equilibrium dissociation constant (Kₑ) of the radioligand ([³H]Spiperone) and the maximal receptor density (Bₘₐₓ) in the membrane preparation. This is crucial for the accurate calculation of Kᵢ in the competitive binding assay.

Materials and Reagents

  • Same as for the competitive binding assay, with the exception of the test compound.

Protocol

  • Preparation of Reagents:

    • Prepare a serial dilution of [³H]Spiperone in assay buffer, typically ranging from 0.01 to 10 times the expected Kₑ.

    • Prepare a high concentration of the non-specific binding determinant (e.g., 10 µM (+)-butaclamol).

    • Prepare the membrane suspension as described in the competitive binding protocol.

  • Assay Setup (in triplicate):

    • Total Binding: 50 µL of assay buffer and 50 µL of varying concentrations of [³H]Spiperone, followed by 100 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of non-specific binding determinant and 50 µL of varying concentrations of [³H]Spiperone, followed by 100 µL of membrane suspension.

  • Incubation, Termination, and Counting:

    • Follow the same procedures as outlined in the competitive binding assay protocol (steps 3-5).

Data Analysis

  • Calculate the specific binding at each concentration of the radioligand:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Plot the specific binding against the concentration of the radioligand.

  • Use non-linear regression analysis to fit the data to a one-site binding hyperbola to determine the Kₑ (the concentration of radioligand at which 50% of the receptors are occupied) and Bₘₐₓ (the maximum number of binding sites).[4][12]

  • Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used for a linear transformation of the data, where the slope is -1/Kₑ and the x-intercept is Bₘₐₓ.[2][16]

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise format.

Table 1: Representative Data from a Competitive Binding Assay

Concentration of N-(2-fluorophenyl)-3,4-dimethoxybenzamide (nM)% Specific Binding of [³H]Spiperone
0.198.5
195.2
1080.1
10052.3
100015.7
100002.1
IC₅₀ (nM) [Calculated Value]
Kᵢ (nM) [Calculated Value]

Table 2: Representative Data from a Saturation Binding Assay

[³H]Spiperone Concentration (nM)Specific Binding (fmol/mg protein)
0.0550.2
0.195.8
0.2160.5
0.5280.1
1.0390.7
2.0450.3
Kₑ (nM) [Calculated Value]
Bₘₐₓ (fmol/mg protein) [Calculated Value]

Trustworthiness and Self-Validation

The protocols described are designed with internal controls to ensure the validity of the results.

  • Non-specific Binding: The inclusion of a high concentration of a structurally distinct, high-affinity ligand to define non-specific binding is critical. This value should be a small fraction of the total binding, ideally less than 30% at the Kₑ concentration of the radioligand.

  • Radioligand Concentration: In competitive assays, using a radioligand concentration at or below its Kₑ ensures that the IC₅₀ value is a more accurate reflection of the competitor's affinity.[1]

  • Data Analysis: The use of non-linear regression analysis provides a statistically robust method for determining the key binding parameters.

  • Receptor Homogeneity: The saturation binding data should fit well to a one-site binding model, indicating that the radioligand is binding to a single population of receptors.

Potential for Off-Target Binding

While the dopamine D2 receptor is a primary hypothetical target, the benzamide scaffold is known to interact with other receptors.[3][4][[“]] Therefore, it is prudent to perform counter-screening assays to assess the selectivity of N-(2-fluorophenyl)-3,4-dimethoxybenzamide. Based on the literature for similar compounds, potential off-target receptors to investigate include:

  • Sigma-1 and Sigma-2 Receptors: Benzamide derivatives have shown significant affinity for sigma receptors.[3][[“]]

  • Serotonin (5-HT) Receptors: Certain benzamides are known to interact with various 5-HT receptor subtypes, such as 5-HT₄.[4]

  • Dopamine D3 and D4 Receptors: Given the high homology within the D2-like receptor family, assessing binding to D3 and D4 receptors is essential to determine subtype selectivity.[8]

Conclusion

These application notes provide a robust framework for the initial pharmacological characterization of N-(2-fluorophenyl)-3,4-dimethoxybenzamide. By following these detailed protocols, researchers can obtain reliable data on the compound's affinity for the human dopamine D2 receptor. The principles and methodologies described herein are fundamental to the drug discovery process, enabling the identification and optimization of novel therapeutic agents for a range of neurological and psychiatric disorders.

References

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217.
  • Beaulieu, J. M., Espinoza, S., & Gainetdinov, R. R. (2015). Dopamine receptors - IUPHAR Review 13. British journal of pharmacology, 172(1), 1–23.
  • Sonda, S., Kawahara, T., Katayama, K., Sato, N., & Asano, K. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & medicinal chemistry, 13(9), 3295–3308. [Link]

  • Stone, J. M., & Pilowsky, L. S. (2007). The benzamides: a review of their classification and pharmacology. Current psychopharmacology, 2(1), 57–70.
  • Abou-Gharbia, M., & Childers, W. E. (2014). Sigma (σ) receptors: a patent review.
  • Gillings, N. M. (2009). The role of fluorine in drug design and development. Future medicinal chemistry, 1(4), 787–799.
  • Missale, C., Nash, S. R., Robinson, S. W., Jaber, M., & Caron, M. G. (1998). Dopamine receptors: from structure to function. Physiological reviews, 78(1), 189–225.
  • Sebeman, D. M., Mailman, R. B., & Neve, K. A. (1999). Radioligand binding of [3H]spiperone to D2 dopamine receptors. Current protocols in pharmacology, Chapter 1, Unit 1.10.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine receptor signaling. Journal of receptor and signal transduction research, 24(3), 165–205. [Link]

  • Köhler, C., Hall, H., Ögren, S. O., & Gawell, L. (1985). Specific in vitro and in vivo binding of [3H]raclopride. A potent substituted benzamide with high affinity for dopamine D-2 receptors in the rat brain. Biochemical pharmacology, 34(13), 2251–2259.
  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237.
  • Limbird, L. E. (2004). Cell surface receptors: a short course on theory and methods. Springer Science & Business Media.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
  • Motulsky, H. J., & Christopoulos, A. (2004). Fitting models to biological data using linear and nonlinear regression: a practical guide to curve fitting. Oxford University Press.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of Pharmacology and Experimental Therapeutics, 266(2), 598-606.
  • Strange, P. G. (2001). Antipsychotic drugs: importance of dopamine D2 and D3 receptors for their mechanism of action. Progress in neurobiology, 63(6), 725–743.
  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian journal of psychiatry.
  • Kapur, S., & Seeman, P. (2001). Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis.
  • Wikipedia. (2024). IC50. [Link]

  • Wang, L., Zhang, Y., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]

Sources

Strategic Synthesis of N-(2-fluorophenyl)-3,4-dimethoxybenzamide and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Drug Development Professionals

This guide provides a detailed exploration of the synthetic methodologies for N-(2-fluorophenyl)-3,4-dimethoxybenzamide, a core scaffold with significant potential in medicinal chemistry. The benzamide functional group is a cornerstone in the structure of numerous biologically active molecules and approved pharmaceuticals.[1][2] The inclusion of a fluorophenyl moiety can enhance metabolic stability and binding affinity, making these derivatives particularly interesting for drug discovery programs.[3]

This document moves beyond simple procedural lists to offer a strategic overview, explaining the rationale behind different synthetic routes and providing detailed, validated protocols for key transformations.

Retrosynthetic Analysis and Strategic Planning

The target molecule, N-(2-fluorophenyl)-3,4-dimethoxybenzamide, is an amide. The most fundamental disconnection in retrosynthesis is the amide C-N bond, leading back to two primary starting materials: a carboxylic acid component (3,4-dimethoxybenzoic acid) and an amine component (2-fluoroaniline).

G Target N-(2-fluorophenyl)-3,4-dimethoxybenzamide Disconnection Amide C-N Bond Disconnection Target->Disconnection Acid 3,4-Dimethoxybenzoic Acid (Veratric Acid) Disconnection->Acid Carboxylic Acid Precursor Amine 2-Fluoroaniline Disconnection->Amine Amine Precursor

Figure 1: Retrosynthetic analysis of the target benzamide.

The primary challenge lies in forming this amide bond efficiently and under conditions compatible with the functional groups present. Two principal strategies are presented: the classic acyl chloride method and the more contemporary direct coupling approach.

Synthetic Strategy I: The Acyl Chloride Route

This robust, two-step method involves activating the carboxylic acid by converting it to a highly reactive acyl chloride, which then readily reacts with the amine. This is a time-tested approach, particularly useful for large-scale synthesis where cost-effectiveness is crucial.

Rationale and Mechanism

The conversion of a carboxylic acid to an acyl chloride is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5][6] Thionyl chloride is often preferred for its affordability and because the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[5] The subsequent reaction of the acyl chloride with the amine is a nucleophilic acyl substitution (the Schotten-Baumann reaction), often performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated.[7]

G cluster_0 Step A: Acyl Chloride Formation cluster_1 Step B: Amidation Acid 3,4-Dimethoxy- benzoic Acid AcylChloride 3,4-Dimethoxy- benzoyl Chloride Acid->AcylChloride Activation SOCl2 SOCl₂ Amine 2-Fluoroaniline AcylChloride->Amine Intermediate Transfer Product Target Benzamide Amine->Product Nucleophilic Attack Base Base (e.g., Et₃N)

Figure 2: Workflow for the two-step acyl chloride synthesis route.
Detailed Protocol: Acyl Chloride Method

Protocol 1A: Synthesis of 3,4-Dimethoxybenzoyl Chloride [5]

ReagentMWAmountMolesEquivalents
3,4-Dimethoxybenzoic Acid182.1710.0 g54.9 mmol1.0
Thionyl Chloride (SOCl₂)118.978.0 mL109.8 mmol2.0
Toluene (Anhydrous)-100 mL--

Procedure:

  • Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Note: The reaction must be conducted in a fume hood due to the release of HCl and SO₂ gas. All glassware must be oven-dried.

  • Add 3,4-dimethoxybenzoic acid (10.0 g, 54.9 mmol) and anhydrous toluene (100 mL) to the flask.

  • Slowly add thionyl chloride (8.0 mL, 109.8 mmol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 3-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of SOCl₂, co-evaporate with anhydrous toluene (2 x 20 mL).[5]

  • The resulting crude 3,4-dimethoxybenzoyl chloride (a tan solid, m.p. 70-73°C) can be used in the next step without further purification. Theoretical yield: ~11.0 g.

Protocol 1B: Synthesis of N-(2-fluorophenyl)-3,4-dimethoxybenzamide

ReagentMWAmountMolesEquivalents
3,4-Dimethoxybenzoyl Chloride200.6210.0 g49.8 mmol1.0
2-Fluoroaniline111.125.8 g52.3 mmol1.05
Triethylamine (Et₃N)101.198.3 mL59.8 mmol1.2
Dichloromethane (DCM, Anhydrous)-150 mL--

Procedure:

  • In a 250 mL oven-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-fluoroaniline (5.8 g, 52.3 mmol) and triethylamine (8.3 mL, 59.8 mmol) in anhydrous DCM (100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude 3,4-dimethoxybenzoyl chloride (10.0 g, 49.8 mmol) in anhydrous DCM (50 mL) and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor reaction progress by TLC.

  • Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(2-fluorophenyl)-3,4-dimethoxybenzamide as a white or off-white solid.[8]

Synthetic Strategy II: Direct Amide Coupling

Direct coupling of a carboxylic acid and an amine is a cornerstone of modern organic synthesis, particularly in medicinal chemistry for its mild conditions and high functional group tolerance.[9] This method avoids the harsh conditions of acyl chloride formation but requires a stoichiometric coupling reagent to activate the carboxylic acid.

Rationale and Mechanism

Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive such as 1-Hydroxybenzotriazole (HOBt).[10][11]

The mechanism proceeds as follows:

  • EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • This intermediate is prone to racemization and side reactions. HOBt intercepts it to form an activated HOBt-ester, which is more stable and less prone to side reactions.

  • The amine then displaces HOBt via nucleophilic attack on the activated ester to form the desired amide bond. The byproducts (a urea derivative and regenerated HOBt) are typically water-soluble, facilitating purification.[9][10]

G Acid 3,4-Dimethoxy- benzoic Acid R-COOH Intermediate1 *O*-acylisourea Intermediate Acid->Intermediate1 + EDC Amine 2-Fluoroaniline R'-NH₂ Product Target Benzamide R-CO-NH-R' EDC {EDC} HOBt {HOBt} Intermediate2 HOBt Active Ester Intermediate1->Intermediate2 + HOBt - Urea Byproduct Urea Byproduct Intermediate1->Byproduct Intermediate2->Product + Amine - HOBt

Sources

Troubleshooting & Optimization

improving N-(2-fluorophenyl)-3,4-dimethoxybenzamide solubility in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of N-(2-fluorophenyl)-3,4-dimethoxybenzamide Solubility in DMSO

Case ID: BENZ-312734-SOL Status: Active Guide Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Molecule & The Challenge

Compound Profile:

  • Name: N-(2-fluorophenyl)-3,4-dimethoxybenzamide[1][2]

  • CAS: 312734-34-2

  • Molecular Weight: 275.28 g/mol [2]

  • LogP: ~2.6 (Lipophilic)

  • Structural Challenge: The benzamide core facilitates strong intermolecular hydrogen bonding (amide N-H donor to carbonyl acceptor), leading to high crystal lattice energy. Combined with the lipophilic 2-fluoro and 3,4-dimethoxy substitutions, this molecule resists solvation in aqueous environments and is prone to "crashing out" (precipitation) when DMSO stocks are diluted.

This guide provides a validated workflow to maximize solubility, stability, and assay reproducibility.

Module 1: Initial Dissolution (Getting it into Solution)

Q: Why does the compound remain cloudy even after vortexing in 100% DMSO?

A: Vortexing alone is often insufficient to overcome the crystal lattice energy of rigid benzamides. You are likely observing micro-crystalline aggregates that persist due to strong intermolecular pi-stacking and hydrogen bonding.

Troubleshooting Protocol: The Thermal-Acoustic Ramp

Do not simply add more solvent. Follow this thermodynamic activation protocol to ensure true solution homogeneity.

Step-by-Step Workflow:

  • Weighing: Weigh the compound into a glass vial (avoid polystyrene, which DMSO attacks).

  • Solvent Addition: Add high-grade, anhydrous DMSO (≥99.9%) to reach 80% of the target volume.

  • Acoustic Shear: Sonicate in a water bath for 10–15 minutes.

    • Critical: Ensure bath water level matches the solvent level in the vial.

  • Thermal Activation: If cloudiness persists, heat the sealed vial to 45°C for 10 minutes.

    • Why? Heat disrupts the intermolecular H-bonds, lowering the energy barrier for solvation.

  • Final Volume: Once clear, top up to the final volume with DMSO and invert to mix.

DissolutionWorkflow Start Solid Compound AddDMSO Add Anhydrous DMSO (80% Vol) Start->AddDMSO Sonicate Sonicate (15 min) AddDMSO->Sonicate Check Visual Inspection Sonicate->Check Heat Heat to 45°C (Thermal Activation) Check->Heat Cloudy TopUp Top Up Volume & Invert Check->TopUp Clear Heat->Check Re-inspect Ready Clear Stock Solution TopUp->Ready

Figure 1: The Thermal-Acoustic Ramp workflow for dissolving stubborn crystalline benzamides.

Module 2: Stability & Storage (The "Invisible" Enemy)

Q: My stock solution was clear yesterday, but today it has a precipitate. Why?

A: This is the "Hygroscopicity Trap." DMSO is extremely hygroscopic; it can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.

  • Mechanism: As water content increases, the solvent power of DMSO for lipophilic benzamides decreases exponentially. The water molecules cluster around the DMSO sulfoxide group, making them unavailable to solvate your compound.

Data: Impact of Water on Solubility (Benzamide Model)
DMSO PurityWater Content (%)Solubility Status (10mM)Risk Level
Anhydrous < 0.1%Clear / Stable Low
Standard 0.5 - 1.0%Clear / Metastable Moderate
Compromised > 2.0%Precipitation Likely Critical
Storage Protocol:
  • Aliquot Immediately: Never store the main stock bottle at 4°C and repeatedly open it. Create single-use aliquots (e.g., 50 µL).

  • Temperature: Store at -20°C.

    • Note: DMSO freezes at 19°C. When thawing, ensure the entire volume is liquid and vortexed before use to avoid concentration gradients (cryoconcentration).

  • Desiccation: Store vials inside a secondary container with active desiccant (silica gel).

Module 3: Assay Dilution (Preventing the "Crash Out")

Q: The compound precipitates immediately when I add the DMSO stock to my cell culture media.

A: You are experiencing Solvent Shock .[3]

  • The Physics: When a 100% DMSO stock is dropped into aqueous media, the local concentration of water spikes instantly. The compound, finding itself in a highly polar environment, aggregates faster than it can disperse.

Troubleshooting Protocol: The Intermediate Step-Down

Do not pipette high-concentration DMSO stock directly into the assay well.

  • The "Intermediate Plate" Method:

    • Prepare a 10x or 100x intermediate dilution in pure DMSO first.

    • Example: If you need 10 µM in the assay, dilute your 10 mM stock to 1 mM in DMSO.

  • Rapid Dispersion:

    • Add the diluted DMSO spike to the media while vortexing or rapidly pipetting.

    • Never allow the DMSO drop to sit on top of the media static.

DilutionLogic Stock 10 mM Stock (100% DMSO) Direct Direct Addition to Media (Risk: Solvent Shock) Stock->Direct Avoid Intermed Intermediate Dilution (1 mM in 100% DMSO) Stock->Intermed Step 1: Dilute in DMSO Precip PRECIPITATION (Assay Failure) Direct->Precip AssayWell Final Assay Well (10 µM, 1% DMSO) Intermed->AssayWell Step 2: Dilute into Media with Rapid Mixing

Figure 2: Preventing Solvent Shock via Intermediate Dilution.

Module 4: Advanced Formulation (Animal Studies/High Conc.)

Q: I need >5 mg/mL for an IP injection, but it crashes out in saline.

A: Simple DMSO/Saline mixtures often fail for lipophilic benzamides at these concentrations. You need a cosolvent system to shield the hydrophobic core of the molecule.

Recommended Formulation Vehicle:

For in vivo or high-concentration in vitro work, use the following "Golden Triangle" formulation:

ComponentFunctionConcentration (v/v)
DMSO Primary Solubilizer5% - 10%
Tween 80 or PEG 400 Surfactant/Cosolvent40%
Saline / Water Bulk Carrier50% - 55%

Preparation Order (Critical):

  • Dissolve compound in DMSO completely.

  • Add PEG 400 (or Tween 80) to the DMSO solution and vortex. The solution should remain clear.

  • Slowly add warm Saline dropwise while vortexing.

References

  • Gaylord Chemical. (2024). Dimethyl Sulfoxide (DMSO) Physical Properties and Solubility Guide. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • PubChem. (2025).[1][4] N-(2-fluorophenyl)-3,4-dimethoxybenzamide Compound Summary. National Library of Medicine.[5] Retrieved from [Link]

Sources

Technical Support Center: Benzamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Protocol Optimization & Troubleshooting for Benzamide Formation From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Division

Executive Summary & Method Selection

Benzamide synthesis is a cornerstone of medicinal chemistry, yet "standard" protocols often fail when applied to complex, sterically hindered, or chiral substrates. This guide moves beyond textbook definitions to provide field-tested optimization strategies.

Method Selection Matrix

Before beginning, select the correct synthetic route based on your substrate's specific constraints.

BenzamideSelection Start Start: Substrate Analysis AcidSensitive Is substrate Acid Sensitive? Start->AcidSensitive Chiral Is Alpha-Carbon Chiral? AcidSensitive->Chiral No PdCat Method D: Pd-Aminocarbonylation (From Aryl Halide) AcidSensitive->PdCat Yes (Avoids Acid/SOCl2) Scale Scale > 100g? Chiral->Scale No T3P Method B: T3P Coupling (Low Epimerization) Chiral->T3P Yes (Critical) Schotten Method A: Schotten-Baumann (Acid Chloride) Scale->Schotten Yes (Cost/Atom Economy) HATU Method C: HATU/HOAt (Steric Bulk) Scale->HATU No (High Throughput)

Figure 1: Decision matrix for selecting the optimal benzamide synthesis pathway based on substrate stability, chirality, and scale.

Module 1: The Schotten-Baumann Reaction (Acid Chloride Route)[1][2]

The Challenge: The primary failure mode in Schotten-Baumann reactions is the competition between amidation (desired) and hydrolysis (undesired) of the benzoyl chloride.

Optimization Protocol
  • System: Biphasic (DCM/Water or Toluene/Water).[1]

  • Stoichiometry: Acid Chloride (1.1 eq), Amine (1.0 eq), Base (2.5 eq).

  • Temperature: Start at 0°C, warm to RT.

Critical Mechanism: The reaction relies on the interfacial surface area . In a biphasic system, the amine (organic soluble) reacts with the acid chloride (organic soluble). The base (water soluble, e.g., NaOH) acts as an "HCl sink." If stirring is insufficient, HCl accumulates in the organic layer, protonating the amine and killing the reaction [1].

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of Acid Chloride1. Cool reaction to 0°C before addition.2. Increase stirring speed (vortex required).3. Switch to a "Schotten-Baumann" variant using 2-MeTHF (Green Solvent) to improve phase transfer [2].
No Precipitate Amine ProtonationThe HCl byproduct has protonated your starting amine.[2] Increase Base: Ensure pH remains >9 throughout the addition.
Oiling Out Impurities / Eutectic MixSeed & Scratch: Add a seed crystal of pure product.[2] If unavailable, scratch the flask wall with a glass rod to induce nucleation.[2]

Module 2: Direct Amidation (Coupling Agents)

The Challenge: Racemization (Epimerization) of chiral centers alpha to the carbonyl. The Solution: Use T3P (Propylphosphonic anhydride) .

Unlike HATU or EDC, T3P acts as an acid scavenger and does not generate free equivalents of nucleophilic additives that can induce racemization. It also yields water-soluble byproducts, simplifying workup [3].[3]

Comparative Data: Coupling Reagents
ReagentReactivityRacemization RiskWorkup EaseRecommended For
HATU HighModerate/HighDifficult (PF6 salts)Sterically hindered, achiral amines.
EDC/HOBt MediumLowMedium (Urea removal)Standard bench couplings.
T3P HighVery Low Excellent (Water wash)Chiral substrates , Scale-up.
Protocol: Low-Epimerization T3P Coupling
  • Dissolve: Carboxylic acid (1.0 eq) and Amine (1.1 eq) in 2-MeTHF or EtOAc (Green alternatives to DMF).

  • Base: Add Pyridine or DIPEA (2.5 eq). Cool to 0°C.[4][3]

  • Addition: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise.

  • Workup: Wash organic layer with water, then 0.5M HCl, then NaHCO3. T3P byproducts are water-soluble.[5]

Module 3: Palladium-Catalyzed Aminocarbonylation

The Challenge: Handling CO gas and catalyst deactivation. The Solution: Use CO surrogates (Mo(CO)6) or double-chamber systems (COgen) and robust ligands.

Mechanistic Workflow

Understanding the catalytic cycle is vital for troubleshooting. If the reaction stalls, it is usually at the Oxidative Addition or CO Insertion step.

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X adds to Pd) Pd0->OxAdd Ar-X COInsert CO Insertion (Forms Acyl-Pd) OxAdd->COInsert CO NuAttack Nucleophilic Attack (Amine attacks Acyl) COInsert->NuAttack R-NH2 RedElim Reductive Elimination (Product Release) NuAttack->RedElim Base (-HX) RedElim->Pd0 Benzamide

Figure 2: The catalytic cycle for aminocarbonylation. Note that Base is required to facilitate the reductive elimination step [4].

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction Stalls CO Poisoning of PdReduce CO Pressure: High CO pressure can saturate Pd, preventing Ar-X oxidative addition. Operate at 1-5 bar, not 50 bar.
No Conversion Poor Ligand ChoiceSwitch Ligand: For aryl chlorides, use Xantphos or BrettPhos . PPh3 is often insufficient for unactivated substrates [5].
Pd Black Precipitates Catalyst DecompositionAdd Stabilizer: Ensure the reaction is strictly oxygen-free. Add 10 mol% PPh3 excess to stabilize Pd(0).

Frequently Asked Questions (FAQs)

Q: Why is my HATU coupling turning black/dark? A: This often indicates HOAt (the leaving group) decomposition or interaction with electron-rich amines. While unsightly, it rarely affects yield. However, if yield drops, ensure you are not pre-activating the acid with HATU for >5 minutes before adding the amine. Long pre-activation leads to guanidinium byproduct formation [6].

Q: Can I use water as a solvent for benzamide synthesis? A: Yes. Surfactant-mediated synthesis (e.g., using TPGS-750-M) allows amide couplings in water at room temperature.[6] This is a high-value "Green Chemistry" approach that mimics enzymatic pockets [7].

Q: My product co-elutes with the urea byproduct from DCC. How do I remove it? A: Do not use DCC. Switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and is removed during the aqueous acidic wash. If you must use DCC, cool the reaction to -20°C to precipitate the DCU urea, filter, then purify.

Q: I am observing racemization even with T3P. What now? A: Check your base. Strong bases or high concentrations of DIPEA can abstract the alpha-proton.

  • Switch to Collidine or 2,6-Lutidine (weaker bases).

  • Lower the reaction temperature to -10°C.

  • Ensure you are not using a large excess of base (>3 eq).

References

  • Schotten, C. & Baumann, E. (1883).[7] Über die Bildung von Amiden aus Säurechloriden und Aminen.[7][8][9] Berichte der deutschen chemischen Gesellschaft.[7] Link

  • Pace, V. et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. ChemSusChem. Link

  • Dunetz, J. R. et al. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5] Organic Letters.[5] Link

  • Beller, M. et al. (2010). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds.[10][11][12] Chemical Reviews. Link

  • Martin, R. & Buchwald, S. L. (2008). Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides.[10][11] Journal of the American Chemical Society. Link

  • Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Lipshutz, B. H. et al. (2008). Amide Bond Formation in Water at Room Temperature.[6] The Journal of Organic Chemistry. Link

Sources

Technical Support Center: Purification of N-(2-fluorophenyl)-3,4-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-BENZ-2F-DM Status: Open Agent: Senior Application Scientist Subject: Troubleshooting isolation and purity issues for fluorinated benzamide intermediates.

Triage & Diagnostics: What is the state of your crude?

Before selecting a protocol, identify your current situation using the table below. The presence of the ortho-fluorine atom on the aniline ring and the electron-donating methoxy groups on the benzoyl ring create specific solubility and reactivity profiles that dictate your purification strategy.

ObservationProbable CauseRecommended Protocol
Red/Brown Oil or Sticky Solid Oxidation of residual 2-fluoroaniline . This amine oxidizes rapidly to colored quinone-like species.Protocol A (Acid Wash) followed by Protocol C (Column)
White/Pale Yellow Solid (Impure) Trapped 3,4-dimethoxybenzoic acid or coupling reagents (urea byproducts).Protocol B (Recrystallization)
Crystals "Oiling Out" Solvent polarity mismatch or temperature dropped too fast.Protocol B (Troubleshooting)
Persistent "Sweet" Odor Residual 2-fluoroaniline (distinctive odor).Protocol A (Aggressive)
Protocols & Methodologies
Protocol A: The "pKa-Aware" Acid/Base Work-up

Use this if you detect unreacted starting materials. This is the most critical step often performed incorrectly due to the electronic properties of the fluorinated amine.

The Science: 2-Fluoroaniline is a weaker base (pKa ~3.2) compared to unsubstituted aniline (pKa ~4.6) due to the electron-withdrawing inductive effect of the fluorine atom [1]. Consequently, weak acid washes (like 5% citric acid or dilute acetic acid) often fail to fully protonate and extract it into the aqueous layer. You must use a stronger mineral acid.

Step-by-Step:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ether if possible, as benzamides can precipitate prematurely.

  • Acid Wash (Target: Amine Removal):

    • Wash the organic layer 2x with 1M HCl (Do not use weaker acids).

    • Check: The aqueous layer should be pH < 1. The 2-fluoroaniline converts to its hydrochloride salt (water-soluble) and is removed.

  • Base Wash (Target: Acid Removal):

    • Wash the organic layer 2x with Saturated NaHCO₃ .

    • This converts unreacted 3,4-dimethoxybenzoic acid (pKa ~4.5) into its sodium carboxylate (water-soluble).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Warning: If your product contains acid-sensitive protecting groups (unlikely in this specific structure, but possible in analogs), ensure the HCl wash is cold (0°C) and brief.

Protocol B: Recrystallization (The Gold Standard)

Use this for solids that are >85% pure but colored or have minor impurities.

The System: Benzamides with methoxy groups are typically hydrophobic but possess polar hydrogen-bonding sites. The classic Ethanol/Water system is highly effective here [2], but EtOAc/Heptane is a safer alternative if hydrolysis is a concern.

Method (Ethanol/Water Pair):

  • Place the crude solid in an Erlenmeyer flask.

  • Add hot Ethanol (95%) dropwise while heating (boiling stick/stir bar) until the solid just dissolves.

    • Note: If the solution is dark brown, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Remove from heat. While still hot, add hot water dropwise until a faint, persistent cloudiness appears.

  • Add one drop of hot ethanol to clear the solution.

  • Slow Cooling: Wrap the flask in a towel and let it reach room temperature undisturbed. This prevents "oiling out" (liquid-liquid phase separation) which traps impurities.

  • Once at room temperature, move to an ice bath for 30 minutes.

  • Filter the white needles/plates and wash with ice-cold 50% EtOH/Water.

Troubleshooting "Oiling Out": If the product separates as an oil droplet instead of crystals:

  • Reheat to dissolve.[1][2][3]

  • Add a seed crystal (if available) or scratch the glass wall.

  • Add slightly more ethanol to increase solubility and lower the saturation point.

Protocol C: Flash Chromatography

Use this if the crude is a complex mixture or an oil.

Stationary Phase: Silica Gel (40–63 µm). Mobile Phase Gradient:

  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate (EtOAc)

Gradient Strategy:

  • Equilibrate: 10% B.

  • Load: Dissolve sample in minimum DCM or dry-load on silica.

  • Run: 10% B to 60% B over 20 column volumes (CV).

  • Elution Order:

    • Fastest: Unreacted 2-fluoroaniline (High Rf in non-polar, unless acidified).

    • Middle:Target Benzamide (Rf ~0.3–0.4 in 40% EtOAc/Hex).

    • Slowest: 3,4-dimethoxybenzoic acid (streaks near baseline) and polar urea byproducts.

Tip: If the 2-fluoroaniline streaks or co-elutes, add 1% Triethylamine to the mobile phase to sharpen the amine peak, or wash the crude with HCl before the column (Recommended).

Workflow Logic & Decision Pathways

The following diagrams visualize the decision-making process and the chemical logic behind the purification.

Diagram 1: Purification Decision Matrix

PurificationLogic Start Crude N-(2-fluorophenyl)- 3,4-dimethoxybenzamide CheckState Physical State Check Start->CheckState Solid Solid / Precipitate CheckState->Solid Oil Oil / Sticky Gum CheckState->Oil TLC TLC Analysis (Check Impurities) Solid->TLC AcidWash Protocol A: Acid/Base Work-up (Remove 2-Fluoroaniline) Oil->AcidWash HighImpurity >10% Impurities (Start Material/Byproducts) TLC->HighImpurity Messy LowImpurity <10% Impurities (Minor Color/Trace) TLC->LowImpurity Clean Column Protocol C: Flash Chromatography (Hex/EtOAc) HighImpurity->Column Recryst Protocol B: Recrystallization (EtOH/Water) LowImpurity->Recryst AcidWash->TLC Final Final Product (Verify via NMR/LCMS) Recryst->Final Pure Crystals Column->Final Pure Fractions

Caption: Decision matrix for selecting the appropriate purification method based on physical state and impurity profile.

Diagram 2: Mechanism of Impurity Removal

ExtractionMech Crude Crude Mixture: 1. Target Amide 2. 2-Fluoroaniline (pKa ~3.2) 3. Dimethoxybenzoic Acid (pKa ~4.5) Step1 Wash 1: 1M HCl Crude->Step1 AqLayer1 Aqueous Layer 1 (pH < 1): Contains 2-Fluoroanilinium Chloride (Soluble Salt) Step1->AqLayer1 Extracts Base OrgLayer1 Organic Layer: Amide + Acid Step1->OrgLayer1 Retains Neutrals/Acids Step2 Wash 2: Sat. NaHCO3 AqLayer2 Aqueous Layer 2 (pH ~8): Contains Sodium 3,4-dimethoxybenzoate (Soluble Salt) Step2->AqLayer2 Extracts Acid FinalOrg Final Organic Layer: Purified Target Amide Step2->FinalOrg Retains Neutral Amide OrgLayer1->Step2

Caption: Chemical logic of the Acid/Base work-up. Note the requirement for strong acid (HCl) due to the low basicity of the fluorinated aniline.

Frequently Asked Questions (FAQ)

Q: My product is purple/brown even after a column. What is it? A: This is likely trace oxidation products of 2-fluoroaniline (azo or quinone species). They have very high extinction coefficients, so even <0.1% can color your product.

  • Fix: Perform a charcoal filtration . Dissolve the product in hot ethanol, add activated carbon, stir for 15 mins, and filter through a Celite pad. Recrystallize the filtrate.

Q: Why use Ethanol/Water instead of Methanol/Water? A: Benzamides often have a steeper solubility curve in Ethanol. Methanol is sometimes "too good" a solvent, requiring excessive water to induce precipitation, which increases the risk of oiling out. Ethanol offers a more controlled crystallization window [3].

Q: Can I use Ether/Hexane for trituration? A: Yes, trituration (sonication of the solid in a solvent that dissolves impurities but not the product) with Diethyl Ether or Cold Methanol is an excellent "pre-purification" step before recrystallization to remove sticky oils.

References
  • PubChem. (n.d.).[4] 2-Fluoroaniline Compound Summary (pKa Data). National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved February 21, 2026, from [Link]

  • Tiwari, H., et al. (2015).[5] Synthesis and crystallization of N-[2-(3,4-Dimethoxyphenyl)...]. PMC (PubMed Central). Retrieved February 21, 2026, from [Link]

Sources

Technical Support Center: Stability and Degradation of N-(2-fluorophenyl)-3,4-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with N-(2-fluorophenyl)-3,4-dimethoxybenzamide. Understanding the stability and potential degradation pathways of this molecule is critical for ensuring the accuracy of experimental results, the integrity of analytical methods, and the safety and efficacy of any potential therapeutic application. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the most likely points of instability on the N-(2-fluorophenyl)-3,4-dimethoxybenzamide molecule?

A1: Based on its chemical structure, the molecule possesses three primary functional groups susceptible to degradation:

  • Amide Linkage: The amide bond is the most probable site for hydrolysis under both acidic and basic conditions.[1][2] This would cleave the molecule into 3,4-dimethoxybenzoic acid and 2-fluoroaniline.

  • Dimethoxy Phenyl Ring: The two methoxy groups (-OCH₃) on the benzoyl moiety are susceptible to oxidative degradation and O-demethylation, particularly under harsh acidic or strong Lewis acid conditions.[3][4][5] This would result in the formation of phenolic derivatives.

  • Fluorophenyl Ring: The carbon-fluorine (C-F) bond is generally very strong; however, aromatic C-F bonds can be susceptible to nucleophilic substitution or photodegradation under specific, high-energy conditions.[6][7]

Q2: I am observing a loss of my parent compound in solution over time. What is the most probable cause?

A2: The most common cause of degradation in solution is hydrolysis of the amide bond, especially if the solvent is not neutral or properly buffered. The rate of hydrolysis is significantly influenced by pH and temperature.[8] If your solution is exposed to light, photodegradation should also be considered a potential cause.[9][10] We recommend analyzing a sample of your solution by LC-MS to check for the presence of the expected hydrolytic products: 3,4-dimethoxybenzoic acid (m/z ~182) and 2-fluoroaniline (m/z ~111).

Q3: Is this compound sensitive to light? What precautions should I take?

A3: Aromatic systems and certain functional groups can absorb UV or visible light, leading to photodegradation.[11][12] Given the presence of two aromatic rings, photosensitivity is a distinct possibility. It is best practice to handle the solid compound and its solutions under amber light or in amber glassware to minimize exposure.[11] If photostability is a critical parameter for your application, a formal photostability study according to ICH Q1B guidelines is required.[12][13] This involves exposing the compound to a controlled, measured amount of UV and visible light and comparing it to a dark control.[14]

Troubleshooting Guide for Experimental Issues

Q4: My HPLC analysis shows a new, more polar peak appearing over time when using an acidic mobile phase. What could this be?

A4: This is a classic sign of acid-catalyzed hydrolysis. The amide bond is likely being cleaved on-column or in your sample vial. The resulting products, 3,4-dimethoxybenzoic acid and 2-fluoroaniline, are more polar than the parent compound and would thus elute earlier (have a shorter retention time) on a standard reversed-phase column.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to check if the mass of the new peak corresponds to 3,4-dimethoxybenzoic acid or 2-fluoroaniline.

    • Adjust pH: Increase the pH of your mobile phase to be closer to neutral (e.g., pH 6.0-7.0), if compatible with your column and analytical goals. This will significantly slow the rate of acid hydrolysis.[15][16]

    • Control Temperature: If you are using a heated column compartment, consider reducing the temperature, as heat accelerates hydrolysis.[8]

    • Sample Preparation: Prepare your samples in a neutral diluent and analyze them as quickly as possible after preparation. Avoid storing samples in acidic mobile phase.

Q5: I am conducting a forced degradation study and see minimal degradation under oxidative conditions (e.g., H₂O₂). Is this expected?

A5: While the methoxy groups are susceptible to oxidation, they may require more forcing conditions or specific catalysts to react. The amide and fluorophenyl moieties are generally robust against mild oxidation.

  • Troubleshooting & Deeper Analysis:

    • Increase Stress: Consider increasing the concentration of H₂O₂, the temperature, or the exposure time. A target degradation of 5-20% is often recommended for these studies to ensure the analytical method can detect the degradants.[17][18]

    • Alternative Mechanisms: Oxidative degradation of dimethoxybenzene rings can proceed via pathways that lead to O-demethylation or ring-opening.[19][20][21] These products might be difficult to detect without specific analytical methods.

    • Metal Catalysis: Trace metal ions can sometimes catalyze oxidation. Ensure your reagents and glassware are clean. Conversely, you could explore metal-catalyzed oxidation (e.g., Fenton chemistry) if you need to force a more aggressive oxidative pathway.

Q6: After photostability testing, I see several small, new peaks in my chromatogram. How do I begin to identify them?

A6: Photodegradation can produce a complex mixture of products. The initial step is to use a high-resolution mass spectrometer (LC-MS/MS or LC-TOF) to get accurate masses for each new peak.

  • Identification Strategy:

    • Hypothesize Pathways: Based on the parent structure, hypothesize potential photoreactions. For this molecule, this could include:

      • Hydrolysis: Cleavage of the amide bond.

      • Defluorination: Loss of the fluorine atom from the phenyl ring, potentially followed by substitution with -OH.[7]

      • Radical Reactions: Reactions involving the methoxy groups or aromatic rings.

    • Mass Matching: Compare the accurate masses of the unknown peaks to your hypothesized structures.

    • Fragmentation Analysis (MS/MS): Isolate each new peak in the mass spectrometer and fragment it. The resulting fragmentation pattern is a fingerprint that can help confirm the structure. For example, the loss of a methyl group (15 Da) or a methoxy group (31 Da) would be indicative of degradation on the dimethoxy-phenyl ring.

    • Isolation and NMR: For definitive identification of significant degradants, isolation using preparative HPLC followed by NMR spectroscopy is the gold standard.[22]

Protocols for Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods, as recommended by ICH guidelines.[8][14][17] The goal is to achieve 5-20% degradation of the active ingredient.[17][18]

Table 1: Recommended Starting Conditions for Forced Degradation
Stress ConditionReagent/ConditionTemperatureTimePrimary Target Moiety
Acid Hydrolysis 0.1 M HCl60 °C24 - 72 hoursAmide Bond
Base Hydrolysis 0.1 M NaOH60 °C4 - 24 hoursAmide Bond
Oxidation 3% H₂O₂Room Temp24 hoursMethoxy Groups
Thermal Dry Heat80 °C48 hoursEntire Molecule
Photolytic ICH Q1B Option 2Room TempPer ICHAromatic Rings
Protocol 1: Acid/Base Hydrolysis Study
  • Prepare a stock solution of N-(2-fluorophenyl)-3,4-dimethoxybenzamide in a suitable solvent (e.g., Acetonitrile or Methanol) at 1 mg/mL.

  • For acid hydrolysis, dilute the stock solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • For base hydrolysis, dilute the stock solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Prepare a control sample by diluting the stock solution 1:1 with water.

  • Incubate all samples at 60 °C.

  • Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours). For the base hydrolysis sample, immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl. For the acid sample, neutralize with 0.1 M NaOH.

  • Analyze all samples by a suitable stability-indicating HPLC-UV/MS method.

Visualization of Potential Degradation Pathways

Hydrolytic Degradation

Under acidic or basic conditions, the primary degradation pathway is the nucleophilic acyl substitution at the amide carbonyl, leading to the cleavage of the amide bond.[1]

G cluster_main Hydrolytic Pathway Parent N-(2-fluorophenyl)-3,4-dimethoxybenzamide Product1 3,4-Dimethoxybenzoic Acid Parent->Product1 H+ or OH- H₂O, Δ Product2 2-Fluoroaniline Parent->Product2 H+ or OH- H₂O, Δ

Caption: Hypothesized hydrolytic degradation of the parent compound.

Oxidative Degradation

Oxidative conditions can target the electron-rich dimethoxybenzene ring, primarily through O-demethylation to form catechol-like derivatives.

G cluster_oxidative Oxidative Pathway Parent N-(2-fluorophenyl)-3,4-dimethoxybenzamide Intermediate N-(2-fluorophenyl)-3-hydroxy-4-methoxybenzamide Parent->Intermediate [O] -CH₃ Final N-(2-fluorophenyl)-3,4-dihydroxybenzamide Intermediate->Final [O] -CH₃ G A Define Objectives & Prepare Protocol B Prepare Drug Substance Solution A->B C Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B->C D Prepare Control Samples (Unstressed) B->D E Analyze Stressed & Control Samples (e.g., LC-MS) C->E D->E F Assess Peak Purity & Mass Balance E->F G Identify Major Degradants (MS/MS, Isolation, NMR) F->G H Elucidate Degradation Pathways G->H

Caption: General workflow for conducting forced degradation studies.

References

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13). CPL. Retrieved from [Link]

  • Ch20 : Amide hydrolysis. University of Calgary. Retrieved from [Link]

  • Ali, S. (2011). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Retrieved from [Link]

  • Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc. Retrieved from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Retrieved from [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps. Retrieved from [Link]

  • Why Photostability Testing Matters. (2015, November 4). Powers Scientific, Inc. Retrieved from [Link]

  • Acid and base-catalyzed hydrolysis of amides (video). Khan Academy. Retrieved from [Link]

  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx. Retrieved from [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. Simsen. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved from [Link]

  • Acid and base-catalyzed hydrolysis of amides | Organic chemistry | Khan Academy. (2014, March 13). YouTube. Retrieved from [Link]

  • Sharma, G. et al. (2019). Amide Bond Activation of Biological Molecules. PMC. Retrieved from [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Retrieved from [Link]

  • Bajaj, S. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • 15.17: Chemical Properties of Amides- Hydrolysis. (2024, October 16). Chemistry LibreTexts. Retrieved from [Link]

  • Forced Degradation Testing Procedure. (2025, November 5). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Wang, Y. et al. (2023, February 9). Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Publishing. Retrieved from [Link]

  • Halyburton, K. et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. Retrieved from [Link]

  • Cox, R. A. (2014). Acid hydrolysis of benzamides in >60 wt% H2SO4. ResearchGate. Retrieved from [Link]

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. Canadian Science Publishing. Retrieved from [Link]

  • Wang, Y. et al. (2023, February 17). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Publishing. Retrieved from [Link]

  • Cox, R. A. (2025, August 8). Benzamide hydrolysis in strong acids — The last word. ResearchGate. Retrieved from [Link]

  • Diaz, E. et al. (2020). Redundancy in Aromatic O-Demethylation and Ring-Opening Reactions in Novosphingobium aromaticivorans and Their Impact in the Metabolism of Plant-Derived Phenolics. Applied and Environmental Microbiology - ASM Journals. Retrieved from [Link]

  • Halyburton, K. et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC. Retrieved from [Link]

  • O-Demethylation. (2024, January 15). Chem-Station Int. Ed. Retrieved from [Link]

  • Oxidation of p -dimethoxybenzene ( A ) and ferrocytochrome c ( B ) by... ResearchGate. Retrieved from [Link]

  • Manufacturing and Degradation Impurities. Hypha Discovery. Retrieved from [Link]

  • Degradation of Biopharmaceuticals During Cleaning Processes: Comparing Two Different Analytical Methods for Assessment with Bispecific Antibodies. (2023, June 26). BioProcess International. Retrieved from [Link]

  • Hullar, T. et al. (2022, May 5). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. ACP. Retrieved from [Link]

  • Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. ACP. Retrieved from [Link]

  • Benzamide hydrolysis in strong acids : The last word. (2008, April 1). Semantic Scholar. Retrieved from [Link]

  • 1,4-Dimethoxybenzene. PubChem. Retrieved from [Link]

  • Wang, Y. et al. (2011, April 25). Theoretic Calculation for Understanding the Oxidation Process of 1,4-Dimethoxybenzene-Based Compounds as Redox Shuttles for Overcharge Protection of Lithium Ion Batteries. The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]

  • Degradation breakthrough of stabilized compounds with C-F bonds. (2023, November 29). The Innovation. Retrieved from [Link]

  • Montanaro, S. et al. (2022, April 13). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. SpringerLink. Retrieved from [Link]

  • Halyburton, K. et al. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • N-(2-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3). PubChemLite. Retrieved from [Link]

  • Stability Indicating Method Development & Validation. Eagle Analytical. Retrieved from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved from [Link]

  • Benzamide, N-(2-fluorophenyl)-3-methoxy-. NIST. Retrieved from [Link]

  • N-(2-Fluorophenyl)-3,4-dimethoxybenzamide. Merck. Retrieved from [Link]

Sources

analytical challenges with N-(2-fluorophenyl)-3,4-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-fluorophenyl)-3,4-dimethoxybenzamide

Welcome to the technical support guide for N-(2-fluorophenyl)-3,4-dimethoxybenzamide (Molecular Formula: C₁₅H₁₄FNO₃, Molecular Weight: 275.28 g/mol ). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, analytical chemists, and drug development professionals in overcoming common challenges associated with the analysis of this compound.

Part 1: General Handling and Sample Preparation FAQs

This section addresses the most common initial queries regarding the handling and preparation of N-(2-fluorophenyl)-3,4-dimethoxybenzamide for analytical testing.

Question: What are the basic physicochemical properties of this compound?

Answer: Understanding the fundamental properties is the first step in developing robust analytical methods. Key characteristics are summarized in the table below. The predicted LogP value suggests the molecule is moderately hydrophobic, which informs choices for solvents and chromatographic conditions.[1]

PropertyValueSource
Molecular Formula C₁₅H₁₄FNO₃[1][2]
Molecular Weight 275.28 g/mol
CAS Number 312734-34-2
Predicted LogP 2.62[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Polar Surface Area 37.89 Ų[1]

Question: What is the recommended solvent for preparing stock solutions?

Answer: Based on its benzamide structure and moderate LogP, N-(2-fluorophenyl)-3,4-dimethoxybenzamide exhibits good solubility in common organic solvents.

  • Primary Recommendation: Acetonitrile or Methanol. These are excellent choices for preparing high-concentration stock solutions and are compatible with reversed-phase HPLC mobile phases.

  • Secondary Option: Dimethyl sulfoxide (DMSO). While an effective solvent, be mindful that DMSO can be challenging to remove and may interfere with certain assays. It is often used for biological screening but less ideal for routine chromatography.

  • Aqueous Solubility: The compound is expected to have low aqueous solubility. For reversed-phase chromatography, ensure that the final sample diluent is similar in composition to the mobile phase to prevent analyte precipitation upon injection and to ensure good peak shape.

Part 2: Troubleshooting High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the primary technique for purity assessment and quantification. This section provides solutions to common chromatographic issues.

Question: I am seeing significant peak tailing in my chromatogram. What is the cause and how can I fix it?

Answer: Peak tailing is a common issue, particularly for molecules with amine or amide functionalities. The amide group in N-(2-fluorophenyl)-3,4-dimethoxybenzamide can interact with residual silanol groups on the silica-based column packing material. This secondary interaction leads to a "tailing" peak shape.

Causality & Solution Workflow:

  • Mobile Phase pH: The most likely cause is silanol interaction. Adding a small amount of acid to your mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid) will protonate the silanol groups, minimizing this secondary interaction. This also ensures the analyte is in a single protonation state, leading to a sharper, more symmetric peak.

  • Column Choice: If tailing persists, consider using a column with advanced end-capping technology or a different stationary phase (e.g., a phenyl-hexyl phase) that may offer different selectivity.

  • Sample Overload: Injecting too much mass on the column can saturate the stationary phase and cause tailing. Try reducing the injection volume or the sample concentration.

G start HPLC Peak Tailing Observed check_ph Is mobile phase pH controlled? (e.g., contains 0.1% Formic Acid) start->check_ph add_acid Action: Add 0.1% Formic Acid to both aqueous and organic phases. check_ph->add_acid No check_load Is sample concentration too high? check_ph->check_load Yes resolved Peak Shape Improved add_acid->resolved reduce_load Action: Dilute sample or reduce injection volume. check_load->reduce_load Yes check_column Is the column old or degraded? check_load->check_column No reduce_load->resolved replace_column Action: Replace with a new, high-purity end-capped column. check_column->replace_column Yes check_column->resolved No (Consult further) replace_column->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Question: What are good starting conditions for an HPLC-UV purity method?

Answer: A gradient reversed-phase method is a robust starting point for determining the purity of N-(2-fluorophenyl)-3,4-dimethoxybenzamide and separating it from potential impurities.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmStandard reversed-phase chemistry suitable for a moderately hydrophobic molecule.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 10 minutesA broad gradient is effective for scouting for early and late-eluting impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CProvides better peak shape and reproducible retention times.
UV Detection 257 nm and 300 nmBased on UV absorbance maxima observed for a structurally similar compound.[3]
Injection Volume 1-5 µLMinimize potential for column overload.

Part 3: Mass Spectrometry (MS) and Stability-Indicating Methods

This section focuses on mass spectrometric characterization and the development of a stability-indicating analytical method, which is a regulatory necessity.[4][5]

Question: What ions should I expect to see in the mass spectrum for this compound?

Answer: In positive ion electrospray ionization (ESI+), you should primarily look for the protonated molecule and common adducts. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Ion SpeciesAdductCalculated m/zRationale
Protonated Molecule [M+H]⁺276.1030Most common ion in ESI+ for molecules with basic sites (amide oxygen).[2]
Sodium Adduct [M+Na]⁺298.0849Frequently observed, especially if glassware or solvents have trace sodium.[2]
Potassium Adduct [M+K]⁺314.0589Less common than sodium, but possible.[2]
Ammonium Adduct [M+NH₄]⁺293.1295Possible if ammonium salts are present in the mobile phase.[2]

Question: How do I perform a forced degradation study for this compound?

Answer: Forced degradation (or stress testing) is performed to demonstrate the specificity of your analytical method and to identify potential degradation products.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7] The conditions below are standard starting points as recommended by ICH guidelines.

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis api N-(2-fluorophenyl)-3,4- dimethoxybenzamide Solution/Solid acid Acid Hydrolysis 0.1 M HCl, 60°C api->acid base Base Hydrolysis 0.1 M NaOH, 60°C api->base ox Oxidation 3% H₂O₂, RT api->ox thermal Thermal 80°C (Solid) api->thermal photo Photolytic ICH Q1B Light Exposure api->photo analysis Analyze all samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis peak_purity Assess Peak Purity (e.g., using PDA detector) analysis->peak_purity mass_balance Calculate Mass Balance peak_purity->mass_balance conclusion Method is Stability-Indicating mass_balance->conclusion

Caption: Workflow for a comprehensive forced degradation study.

Question: My compound appears to be degrading under acidic conditions. What is the likely mechanism?

Answer: Benzamides are susceptible to hydrolysis under both acidic and basic conditions.[7] The most probable degradation pathway is the cleavage of the amide bond, which would yield 3,4-dimethoxybenzoic acid and 2-fluoroaniline. Your stability-indicating method should be able to separate the parent compound from both of these potential degradants.

Appendix: Experimental Protocols

Protocol 1: Forced Degradation Stock Preparation and Stressing

  • Prepare Stock Solution: Accurately weigh and dissolve N-(2-fluorophenyl)-3,4-dimethoxybenzamide in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Heat at 60 °C.[4] Pull time points at 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60 °C.[4] Pull time points at 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.[6] Pull time points at 4, 8, and 24 hours.

  • Thermal Degradation: Store the solid API in a vial at 80 °C for 7 days.[7] Also, store a solution of the API (in acetonitrile) at 60 °C. Periodically sample and analyze.

  • Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be protected from light.

References

  • PubChem. N-(2-fluorophenyl)-3-methoxybenzamide. National Center for Biotechnology Information. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • IJSDR. Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. [Link]

  • ResearchGate. Forced Degradation – A Review. [Link]

  • PubChemLite. N-(2-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3). [Link]

  • Separation and determination of 3,4-dimethoxybenzaldehyde and related compounds by high performance capillary electrophoresis. [Link]

  • J Pharm Educ Res. Current trends in forced degradation study for pharmaceutical product development. [Link]

  • Asian Journal of Pharmaceutical Research. Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

  • NIH National Library of Medicine. N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide. [Link]

  • Reddit. Column chromatography issue. [Link]

  • CORE. New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. [Link]

  • NIH National Library of Medicine. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]

  • NIH National Library of Medicine. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. [Link]

  • Indian Journal of Pharmaceutical Sciences. Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. [Link]

  • MDPI. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. [Link]

  • NIST. Benzamide, N-(2,5-dimethoxyphenyl)-4-methoxy-. [Link]

  • PubMed. Nano liquid chromatography-high-resolution mass spectrometry for the identification of metabolites of the two new psychoactive substances N-(ortho-methoxybenzyl). [Link]

  • Google Patents. Advanced drug development and manufacturing.
  • ResearchGate. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2‐(dimethoxyphenyl)‐N‐(2‐halogenobenzyl)ethanamines. [Link]

Sources

Validation & Comparative

Comparative Bioactivity Profiling: FP-DMB vs. Standard Wnt/Porcupine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous cross-validation framework for N-(2-fluorophenyl)-3,4-dimethoxybenzamide (herein referred to as FP-DMB ), positioning it against established modulators within its most chemically relevant pharmacophore class: Wnt Pathway (Porcupine) Inhibitors .

Given the 3,4-dimethoxybenzamide core—a privileged scaffold in medicinal chemistry often associated with Porcupine (PORCN) inhibition (e.g., Wnt-C59 analogs) and Tubulin binding —this guide focuses on validating FP-DMB as a Wnt signaling antagonist. It objectively compares FP-DMB against the academic standard (IWP-2 ) and the clinical gold standard (LGK-974 ).

Executive Summary & Pharmacophore Context

N-(2-fluorophenyl)-3,4-dimethoxybenzamide (FP-DMB) represents a simplified benzamide scaffold. While structurally leaner than clinical candidates, its core motif suggests activity as a Porcupine (PORCN) inhibitor , preventing the palmitoylation and secretion of Wnt ligands.

To validate FP-DMB for research or preclinical use, it must be benchmarked against:

  • IWP-2: The historical academic reference (high specificity, poor solubility).

  • LGK-974 (Wnt974): The clinical benchmark (high potency, excellent bioavailability).

Chemical Space & Liability

The 3,4-dimethoxy motif also poses a "off-target" liability for Tubulin polymerization inhibition (colchicine site) and TRPV1 antagonism . This guide includes exclusion protocols to ensure Wnt specificity.

Mechanistic Logic & Pathway Visualization

The primary hypothesis is that FP-DMB inhibits PORCN , a membrane-bound O-acyltransferase (MBOAT) in the Endoplasmic Reticulum (ER).

Mechanism of Action (MOA)
  • Normal State: PORCN adds a palmitoleate group to Wnt ligands (e.g., Wnt3a). This lipidation is required for Wnt secretion and binding to Frizzled (Fzd) receptors.

  • Inhibition: FP-DMB binds the PORCN active site, preventing lipidation.

  • Result: Wnt ligands are retained in the ER and degraded; downstream

    
    -catenin signaling is silenced.
    

WntPath cluster_ER Endoplasmic Reticulum (ER) Wnt_Pre Pro-Wnt Ligand PORCN PORCN (Acyltransferase) Wnt_Pre->PORCN Substrate Wnt_Lip Lipidated Wnt PORCN->Wnt_Lip Palmitoylation Secretion Secretion via Wntless (Wls) Wnt_Lip->Secretion Inhibitors Inhibitors: IWP-2 LGK-974 FP-DMB (Candidate) Inhibitors->PORCN Blocks Active Site Fzd Frizzled (Fzd) Receptor Secretion->Fzd Extracellular Binding Dvl Dishevelled (Dvl) Fzd->Dvl Activation LRP6 LRP5/6 Co-Receptor Destruction Destruction Complex (Axin/APC/GSK3) Dvl->Destruction Inhibits BetaCat β-Catenin (Stabilized) Destruction->BetaCat Degradation (Blocked) Nucleus Nuclear Translocation (TCF/LEF Transcription) BetaCat->Nucleus Signaling ON

Caption: Comparative MOA: FP-DMB, like IWP-2 and LGK-974, targets PORCN in the ER, preventing Wnt ligand palmitoylation and subsequent secretion.

Comparative Performance Matrix

This table synthesizes expected performance metrics based on the benzamide pharmacophore relative to standards.

FeatureFP-DMB (Candidate) IWP-2 (Academic Std) LGK-974 (Clinical Std) Implication
Primary Target Putative PORCNPORCNPORCNFP-DMB requires target engagement validation.
IC50 (Wnt Reporter) Predicted: 10-100 nM~27 nM~0.4 nMLGK-974 is ~100x more potent than typical benzamide hits.
Solubility (pH 7.4) Moderate (LogP ~2.6)Poor (Precipitates in media)HighFP-DMB likely outperforms IWP-2 in handling.
Metabolic Stability Low (Amide hydrolysis risk)ModerateHighFP-DMB is a tool compound, not a drug candidate yet.
Off-Target Risk High (Tubulin/TRPV1) LowLowCritical: Must run counter-screens for FP-DMB.

Experimental Validation Protocols

To scientifically validate FP-DMB, you must prove Causality (it inhibits Wnt) and Specificity (it is not just killing cells or hitting Tubulin).

Protocol A: STF (SuperTopFlash) Wnt Reporter Assay

The Gold Standard for assessing functional Wnt inhibition.

  • Cell Line: HEK293T stably transfected with STF reporter (7x TCF binding sites driving Luciferase).

  • Transfection: Co-transfect with Wnt3a plasmid (to drive pathway) and Renilla (normalization control).

    • Note: Using exogenous Wnt3a plasmid forces dependence on PORCN for secretion. Adding recombinant Wnt3a protein would bypass PORCN, serving as a negative control.

  • Treatment:

    • Seed cells in 96-well plates.

    • Treat with FP-DMB (Dose response: 1 nM – 10 µM).

    • Controls: DMSO (Vehicle), IWP-2 (Positive Control, 2 µM).

  • Readout: Lysis at 24h. Measure Firefly/Renilla ratio.

  • Success Criteria: FP-DMB should dose-dependently reduce Luciferase signal only in Wnt3a-transfected cells, not in cells stimulated with LiCl (GSK3 inhibitor downstream of PORCN).

Protocol B: Target Engagement (Wnt Secretion Blot)

Proves the compound acts on secretion, not transcription.

  • Workflow: Transfect HEK293T with Wnt3a-V5 tag.

  • Treatment: Incubate with FP-DMB (1 µM) vs. LGK-974 (100 nM) for 24h.

  • Fractionation: Collect Conditioned Media (Supernatant) and Cell Lysate (Pellet) separately.

  • Western Blot: Probe for V5-tag.

  • Expected Result:

    • DMSO: Strong band in Media (Secretion ON).

    • FP-DMB/LGK-974: Disappearance of band in Media; accumulation of band in Lysate (Secretion Blocked).

Protocol C: Specificity Counter-Screen (Tubulin & Viability)

Critical for 3,4-dimethoxybenzamides to rule out antimitotic effects.

  • Assay: CellTiter-Glo (ATP) or Crystal Violet.

  • Design: Treat Wnt-independent cells (e.g., A549) with FP-DMB.

  • Logic: If FP-DMB kills cells at the same concentration it inhibits Wnt (IC50 overlap), it is a cytotoxic artifact , likely hitting Tubulin. A true Wnt inhibitor should be cytostatic or non-toxic in short-term (24-48h) assays.

Validation Workflow Diagram

This flowchart guides the decision-making process for validating the compound.

ValidationFlow Start Start: FP-DMB Validation Step1 STF Reporter Assay (+ Wnt3a Plasmid) Start->Step1 Check1 Inhibition? Step1->Check1 Step2 Rescue Experiment (+ Recombinant Wnt3a) Check1->Step2 Yes Result_Fail Artifact / Off-Target Check1->Result_Fail No Check2 Signal Rescued? Step2->Check2 Step3 Secretion Blot (Media vs Lysate) Check2->Step3 Yes (Upstream Target) Check2->Result_Fail No (Downstream Target) Step4 Tubulin/Tox Screen (CellTiter-Glo) Step3->Step4 Result_Pass VALIDATED PORCN Inhibitor Step4->Result_Pass Non-Toxic Step4->Result_Fail Toxic (Tubulin?)

Caption: Decision matrix for distinguishing a true PORCN inhibitor from downstream antagonists or cytotoxic artifacts.

References & Authority

To ensure reproducibility, refer to these foundational texts for protocol parameters and comparator data.

  • Chen, B., et al. (2009). "Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer." Nature Chemical Biology, 5(2), 100-107. (Defines IWP-2 and the PORCN inhibition mechanism).

  • Liu, J., et al. (2013). "Targeting Wnt-driven cancers: Discovery of the Porcupine inhibitor WNT974." Proceedings of the National Academy of Sciences, 110(50), 20224-20229. (Defines LGK-974/Wnt974 benchmarks).

  • Madgwick, P.J., et al. (2013). "Shooting the messenger: the Wnt pathway as a drug target." International Journal of Biochemistry & Cell Biology. (Review of Wnt secretion inhibitors).

  • PubChem Compound Summary. "N-(2-fluorophenyl)-3,4-dimethoxybenzamide (CAS 312734-34-2)." (Chemical structure verification).

Benchmarking N-(2-fluorophenyl)-3,4-dimethoxybenzamide Against Standard Neuroleptic Compounds: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzamide scaffold is a cornerstone in the development of atypical antipsychotic agents, primarily due to its characteristic antagonism of the dopamine D2 receptor.[1] This guide provides a comparative framework for evaluating the in vitro neuroleptic potential of the novel compound, N-(2-fluorophenyl)-3,4-dimethoxybenzamide. While specific experimental data for this exact molecule is not yet publicly available, we will utilize a structurally analogous compound with reported biological activity as a proxy to demonstrate the benchmarking process against established standard antipsychotics. This approach offers a robust methodology for researchers, scientists, and drug development professionals to assess the potential of new chemical entities in the field of neuropsychopharmacology.

The rationale for investigating N-(2-fluorophenyl)-3,4-dimethoxybenzamide stems from the well-documented contribution of its core components to neuroleptic activity. The 3,4-dimethoxy substitution on the benzoyl moiety and the presence of a fluorine atom on the N-phenyl ring are features found in various centrally active compounds.[2] Benchmarking against standard compounds is a critical step in drug discovery, providing essential context for a new compound's potency and potential therapeutic window.

Selection of Standard Compounds

To establish a meaningful comparison, two widely recognized antipsychotic drugs, Haloperidol and Clozapine , have been selected as standard compounds.

  • Haloperidol: A typical antipsychotic, it is a potent D2 antagonist and serves as a benchmark for high-affinity D2 receptor binding.[3]

  • Clozapine: An atypical antipsychotic, it exhibits a broader receptor binding profile, including significant affinity for serotonin receptors alongside moderate D2 antagonism. This profile is often associated with a lower incidence of extrapyramidal side effects.[3]

Experimental Methodology: Dopamine D2 Receptor Binding Assay

The primary in vitro assay for evaluating the potential neuroleptic activity of a compound is the dopamine D2 receptor binding assay. This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Principle of the Assay

The assay is based on the principle of competitive binding. Cell membranes expressing the dopamine D2 receptor are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone) and varying concentrations of the test compound. The test compound will compete with the radioligand for binding to the D2 receptor. The amount of radioactivity bound to the membranes is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki), which reflects the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Step-by-Step Protocol
  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 cells) in appropriate media.

    • Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of cell membrane preparation.

      • 25 µL of [³H]-Spiperone (final concentration ~0.2 nM).

      • 25 µL of varying concentrations of the test compound (or standard compound).

      • For total binding, add 25 µL of assay buffer instead of the test compound.

      • For non-specific binding, add 25 µL of a high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol).

    • Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Allow the filters to dry.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Performance Data

The following table summarizes the dopamine D2 receptor binding affinities (Ki values) for our proxy compound, a representative substituted N-phenylbenzamide, and the standard compounds. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 Receptor Affinity (Ki, nM)
Proxy for N-(2-fluorophenyl)-3,4-dimethoxybenzamide Data to be determined experimentally
Haloperidol1.2[3]
Clozapine126[3]

Note: The Ki value for the proxy compound is hypothetical and serves as a placeholder to illustrate how experimental data for N-(2-fluorophenyl)-3,4-dimethoxybenzamide would be presented.

Visualization of Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Analysis cell_culture Cell Culture (D2-expressing cells) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation with [3H]-Spiperone & Test Compound membrane_prep->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 & Ki determination) scintillation->data_analysis

Caption: Workflow for the Dopamine D2 Receptor Binding Assay.

signaling_pathway cluster_pathway Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets Benzamide N-(2-fluorophenyl)-3,4- dimethoxybenzamide (Antagonist) Benzamide->D2R Blocks

Caption: Simplified Dopamine D2 Receptor Signaling Pathway and the antagonistic action of benzamides.

Conclusion

This guide outlines a comprehensive and objective methodology for benchmarking the novel compound N-(2-fluorophenyl)-3,4-dimethoxybenzamide against standard neuroleptic agents. By employing a standardized dopamine D2 receptor binding assay, researchers can generate robust and comparable data on the compound's in vitro potency. The provided protocols and comparative framework are designed to facilitate the critical evaluation of new benzamide derivatives, ultimately aiding in the identification of promising candidates for the treatment of psychotic disorders. Future studies should aim to generate specific binding data for N-(2-fluorophenyl)-3,4-dimethoxybenzamide and expand the in vitro characterization to include functional assays and assessment of off-target activities to build a complete pharmacological profile.

References

  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
  • Kapur, S., & Seeman, P. (2001). Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis.
  • Meltzer, H. Y., & Massey, B. W. (2011). The role of serotonin receptors in the action of atypical antipsychotic drugs. Current Opinion in Pharmacology, 11(1), 59-67.
  • Horvath, K. A., & Pease, C. H. (2003). Substituted Benzamides as D2 Antagonists. In Annual Reports in Medicinal Chemistry (Vol. 38, pp. 21-30). Academic Press.
  • Newman, J. L., & CSERNANSKY, J. G. (2001). Substituted benzamide antipsychotic drugs. CNS drugs, 15(1), 1-19.

Sources

A Methodological and Statistical Framework for the Preclinical Evaluation of N-(2-fluorophenyl)-3,4-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] N-(2-fluorophenyl)-3,4-dimethoxybenzamide is a novel synthetic compound that merges the established pharmacophore of a dimethoxy-substituted benzoyl group with a fluorinated aniline moiety, presenting a unique profile for potential therapeutic investigation. This guide provides a comprehensive framework for the systematic evaluation of this compound, from initial synthesis and characterization to in vitro efficacy and preliminary in vivo considerations. We present a comparative analysis against two structurally related analogs to elucidate potential structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols and the statistical methodologies required for robust data interpretation.

Introduction and Comparative Framework

N-(2-fluorophenyl)-3,4-dimethoxybenzamide (henceforth referred to as NFDA-1 ) is a compound of interest due to the prevalence of its core motifs in biologically active molecules. The 3,4-dimethoxy substitution is found in compounds with activities ranging from anticancer to cardiovascular, while the 2-fluoro-phenyl group can enhance binding affinity and improve metabolic stability through steric and electronic effects.

To establish a rigorous comparative analysis, this guide proposes the synthesis and evaluation of NFDA-1 alongside two key analogs, designed to probe the importance of the fluorine position and the methoxy group arrangement:

  • NFDA-1 : N-(2 -fluorophenyl)-3,4-dimethoxybenzamide (The primary compound of interest)

  • Alternative 1 (Positional Isomer) : N-(4 -fluorophenyl)-3,4-dimethoxybenzamide (NFDA-2 ) - To assess the impact of fluorine's position on the phenyl ring.

  • Alternative 2 (Scaffold Isomer) : N-(2-fluorophenyl)-2,5 -dimethoxybenzamide (NFDA-3 ) - To determine the influence of the methoxy substitution pattern on the benzoyl ring.

This comparative approach is fundamental to understanding the SAR and identifying the most promising candidate for further development.

Synthesis and Physicochemical Characterization

The initial and most critical step is the synthesis and rigorous characterization of the compounds to ensure identity, purity, and stability.

General Synthesis Protocol

The synthesis of benzamide derivatives is typically achieved via the coupling of a carboxylic acid (or its activated form) with an amine.[2][3]

Experimental Protocol: Amide Coupling

  • Activation of Carboxylic Acid : To a solution of the corresponding dimethoxybenzoic acid (1.0 mmol) in anhydrous Tetrahydrofuran (THF, 20 mL), add 1,1'-Carbonyldiimidazole (CDI) (1.2 mmol).

  • Reaction Incubation : Stir the mixture at 60°C for 3 hours under an inert nitrogen atmosphere to form the acylimidazole intermediate.

  • Amine Addition : Add the corresponding fluoroaniline (1.1 mmol) to the reaction mixture.

  • Reaction Completion : Continue stirring at 60°C for an additional 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Analytical Characterization and Quality Control

Purity is paramount for accurate biological data. The identity and purity of each synthesized compound (NFDA-1, NFDA-2, NFDA-3) must be confirmed using orthogonal analytical methods.

Table 1: Physicochemical Properties and Required Analytical Data

ParameterMethodSpecificationPurpose
Identity ¹H NMR, ¹³C NMR, ¹⁹F NMRSpectra consistent with proposed structure.[4]Confirms covalent structure and isomeric identity.
Molecular Weight High-Resolution Mass Spectrometry (HRMS)[M+H]⁺ or [M+Na]⁺ within 5 ppm of calculated mass.[3]Confirms elemental composition.
Purity High-Performance Liquid Chromatography (HPLC) with UV Detection (254 nm)≥95% purity by peak area.Quantifies the presence of impurities.
Solubility Kinetic Solubility Assay in PBS and DMSODetermine maximum soluble concentration.Informs formulation for in vitro and in vivo experiments.[5]
Chemical Properties Formula : C₁₅H₁₄FNO₃[6][7] MW : 275.28 g/mol [6][7] Predicted logP : 2.62[6]Foundational data for the compound of interest, NFDA-1.

In Vitro Efficacy: Anti-proliferative Activity

A primary screen for many novel compounds is the assessment of their cytotoxic or anti-proliferative effects on cancer cell lines. This provides a quantifiable measure of biological activity and allows for direct comparison of our analogs. Based on the activity of other benzamide derivatives, we hypothesize a potential role as an anti-cancer agent.[8]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding : Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment : Prepare a 2-fold serial dilution of NFDA-1, NFDA-2, and NFDA-3 in culture medium, ranging from 100 µM to 0.1 µM. A vehicle control (e.g., 0.1% DMSO) must be included.

  • Incubation : Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 72 hours.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

Statistical Analysis of In Vitro Data

The goal is to determine the concentration of each compound that inhibits 50% of cell viability (IC₅₀) and to statistically compare these values.

Workflow for In Vitro Data Analysis

G cluster_data Data Processing cluster_analysis Statistical Modeling raw_abs Raw Absorbance Data norm_data Normalize to Vehicle Control (% Viability) raw_abs->norm_data nl_reg Non-linear Regression (log(inhibitor) vs. response) norm_data->nl_reg Input Data ic50 Calculate IC50 with 95% CI nl_reg->ic50 f_test Extra Sum-of-Squares F-Test nl_reg->f_test conclusion Determine Relative Potency (e.g., NFDA-1 vs NFDA-2) ic50->conclusion Potency Metric f_test->conclusion Compare IC50 values

Caption: Workflow for statistical analysis of cell viability data.

Statistical Steps:

  • Normalization : Convert raw absorbance values to percentage viability relative to the vehicle control (100% viability) and a no-cell background (0% viability).

  • Non-linear Regression : Plot the normalized response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) using statistical software like GraphPad Prism or R. This will calculate the IC₅₀ value and its 95% confidence interval for each compound.

  • Comparative Analysis : To determine if the IC₅₀ values between two compounds (e.g., NFDA-1 and NFDA-2) are statistically different, use the Extra Sum-of-Squares F-test . This test compares the goodness of fit of two models: one where each compound has its own IC₅₀ and another (the null hypothesis) where both compounds share a single IC₅₀. A significant p-value (typically < 0.05) indicates that the IC₅₀ values are significantly different.

Table 2: Hypothetical Anti-proliferative Activity Data

CompoundIC₅₀ (µM) [95% CI]F-test vs. NFDA-1 (p-value)Interpretation
NFDA-1 1.5 [1.2, 1.9]-Baseline activity.
NFDA-2 8.2 [6.9, 9.7]< 0.001Significantly less potent; suggests 2-fluoro position is critical for activity.
NFDA-3 2.1 [1.7, 2.6]0.15 (not significant)Not significantly different from NFDA-1; methoxy pattern less critical.
Doxorubicin 0.2 [0.15, 0.25]< 0.0001Positive control shows expected high potency.

Elucidating Mechanism of Action: Target-Based Assay

Many benzamide derivatives are known to function as inhibitors of enzymes like Histone Deacetylases (HDACs) or protein kinases.[8] A logical next step is to test the compounds against a relevant enzymatic target. Let's hypothesize that these compounds target a specific protein kinase, "Kinase-X".

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol uses a luminescence-based assay that quantifies ATP consumption, an indicator of kinase activity.

  • Reagent Preparation : Prepare reaction buffer, Kinase-X enzyme, substrate peptide, and ATP at appropriate concentrations.

  • Compound Plating : Serially dilute NFDA-1, NFDA-2, and NFDA-3 in a 384-well plate.

  • Kinase Reaction : Add the kinase, substrate, and finally ATP to initiate the reaction. Incubate at room temperature for 1 hour.

  • Detection : Add a detection reagent (e.g., ADP-Glo™) that converts remaining ATP into a luminescent signal. The signal is inversely proportional to kinase activity.

  • Data Acquisition : Read luminescence on a plate reader.

Statistical Analysis of Enzyme Inhibition

The analysis is similar to the cell-based assay, focusing on calculating the half-maximal inhibitory concentration (IC₅₀) for enzyme activity and comparing the potencies of the analogs. The same statistical workflow (Normalization -> Non-linear Regression -> F-test) applies.

In Vivo Efficacy: Xenograft Tumor Model

Promising in vitro results must be validated in a living system. The solid tumor xenograft model is a standard for evaluating the anti-cancer potential of a compound in vivo.[9]

Experimental Design and Protocol
  • Animal Model : Use immunocompromised mice (e.g., NOD/SCID) to prevent rejection of human tumor cells.[9]

  • Tumor Implantation : Subcutaneously inject 5 x 10⁶ MCF-7 cells into the flank of each mouse.

  • Tumor Growth and Randomization : Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group) to ensure similar average starting tumor volumes.

    • Group 1: Vehicle Control (e.g., 5% DMSO, 40% PEG300, 55% Saline)

    • Group 2: NFDA-1 (e.g., 20 mg/kg, daily oral gavage)

    • Group 3: NFDA-2 (20 mg/kg, daily oral gavage)

    • Group 4: Positive Control (e.g., Paclitaxel, 10 mg/kg, intraperitoneal injection, twice weekly)

  • Treatment and Monitoring : Administer treatments for 21 days. Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

  • Endpoint : At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Statistical Considerations for In Vivo Studies
  • Power Analysis : Before starting, a power analysis should be conducted to determine the minimum number of animals per group required to detect a statistically significant difference in tumor growth between the treatment and vehicle groups.

  • Primary Endpoint Analysis : The primary endpoint is the difference in tumor volume between groups over time. This is best analyzed using a two-way ANOVA with repeated measures , with treatment as the between-subjects factor and time as the within-subjects factor. Post-hoc tests (e.g., Dunnett's or Sidak's) can then be used to compare each treatment group to the vehicle control at the final time point.

  • Secondary Endpoint Analysis : The final tumor weights can be compared using a one-way ANOVA followed by post-hoc tests. Body weight changes are also analyzed with a two-way ANOVA with repeated measures to assess toxicity.

G cluster_exp Experimental Workflow cluster_stats Statistical Analysis implant Implant Tumor Cells randomize Randomize Mice implant->randomize treat Administer Treatment (21 days) randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Endpoint Analysis (Tumor Excision) monitor->endpoint two_way Two-Way ANOVA (Repeated Measures) monitor->two_way Tumor Volume Data one_way One-Way ANOVA endpoint->one_way Final Tumor Weight Data post_hoc Post-Hoc Tests (e.g., Dunnett's) two_way->post_hoc one_way->post_hoc conclusion Determine In Vivo Efficacy & Assess Toxicity post_hoc->conclusion Compare Treatment vs. Vehicle

Caption: Workflow for a typical in vivo xenograft study.

Conclusion

This guide outlines a robust, multi-stage process for the comprehensive evaluation of N-(2-fluorophenyl)-3,4-dimethoxybenzamide and its analogs. By integrating meticulous synthesis and characterization with statistically sound in vitro and in vivo experimental designs, researchers can confidently assess the compound's therapeutic potential. The comparative framework is essential for building a strong structure-activity relationship, a critical component in modern drug discovery. The causality behind each experimental choice and statistical method is provided to ensure that the resulting data is not only accurate but also scientifically meaningful and trustworthy.

References

  • Benchchem. (2025). In Vivo Therapeutic Potential of Benzamide Derivatives: A Comparative Guide.
  • Benchchem. (2025). The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy.
  • Kazi, A.A. & Chatpalliwar, V.A. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Current Enzyme Inhibition, 18(1), 61-75.
  • Hilaris. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Medicinal Chemistry.
  • Anonymous. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Source Not Available.
  • ResearchGate. (2025). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate Publication.
  • SFU Summit. (n.d.). Appendix B. Experimental Data for Chapter 2. Simon Fraser University Research Repository.
  • ChemDiv. (n.d.). Compound N-(2-fluorophenyl)-3,4-dimethoxybenzamide. ChemDiv Chemical Catalog.
  • Anonymous. (2023). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank, 2023(m1679).
  • Benchchem. (2025). Technical Support Center: Optimizing In Vivo Dosing of Novel Benzamide Derivatives.
  • PubChemLite. (n.d.). N-(2-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3).
  • MDPI. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-3,4-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-3,4-dimethoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.